1,3,4-Thiadiazole-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBBRJFKALYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615042 | |
| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362521-36-6 | |
| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1,3,4-Thiadiazole-2-sulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A key intermediate in the functionalization of this versatile core is 1,3,4-thiadiazole-2-sulfonyl chloride. This reactive compound serves as a crucial building block for the synthesis of a diverse library of sulfonamide derivatives, which are of significant interest in drug discovery and development.[3][4] This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols and comprehensive characterization data.
Synthesis Methodology
The synthesis of this compound is typically a two-step process. The first step involves the preparation of a 1,3,4-thiadiazole-2-thiol precursor, which is subsequently oxidized and chlorinated to yield the target sulfonyl chloride.
Step 1: Synthesis of 1,3,4-Thiadiazole-2-thiol Precursors
Several methods have been reported for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. A common and effective approach involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. For substituted analogues, a carboxylic acid can be reacted with thiosemicarbazide.[5][6]
Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [5]
-
To a solution of potassium hydroxide (0.1 mol) in ethanol (100 mL), add thiosemicarbazide (0.1 mol).
-
To this solution, add carbon disulfide (0.1 mol) dropwise with stirring.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, concentrate the solution under reduced pressure.
-
Acidify the residue with 10% hydrochloric acid to precipitate the product.
-
Filter the pale-yellow precipitate, wash with water, and dry to yield 5-amino-1,3,4-thiadiazole-2-thiol.
| Precursor Synthesis Data | |
| Product | 5-Amino-1,3,4-thiadiazole-2-thiol |
| Starting Materials | Thiosemicarbazide, Carbon Disulfide, Potassium Hydroxide |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
| Yield | 74% |
| Melting Point | 235-237 °C |
Step 2: Synthesis of this compound
The conversion of the 1,3,4-thiadiazole-2-thiol to the corresponding sulfonyl chloride is achieved through oxidative chlorination. While direct chlorination of the unsubstituted thiol can be challenging, a reliable method involves the use of a protecting group on the 5-position, followed by chlorination. A general method for the direct conversion of thiols to sulfonyl chlorides using hydrogen peroxide and thionyl chloride has also been reported and may be applicable.[7]
Experimental Protocol: Synthesis of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride [8]
-
Suspend 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g., dichloromethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred solution for 15 minutes, maintaining the temperature below 5 °C.
-
Filter the resulting product, wash with cold distilled water and then with hexane.
-
Dry the product under vacuum to yield 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride.
| Sulfonyl Chloride Synthesis Data | |
| Product | 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride |
| Starting Material | 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol |
| Reagent | Chlorine gas |
| Solvent | Dichloromethane |
| Reaction Time | 15 minutes |
| Yield | 80% |
Synthetic Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Applications of 1,3,4-Thiadiazole-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,3,4-Thiadiazole-2-sulfonyl chloride. This reactive intermediate is a key building block for the synthesis of a variety of biologically active molecules, particularly 1,3,4-thiadiazole sulfonamide derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potent inhibitory activity against enzymes such as carbonic anhydrases and bacterial fatty acid synthases. This document details experimental protocols, summarizes key physicochemical data, and visualizes relevant biological pathways and experimental workflows to support researchers in the effective utilization of this versatile compound.
Physicochemical Properties
This compound is a five-membered heteroaromatic compound containing a reactive sulfonyl chloride functional group. Due to its reactivity, particularly its susceptibility to hydrolysis, it is crucial to handle and store this compound under anhydrous conditions. While specific experimental data for the parent compound is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂HClN₂O₂S₂ | |
| Molecular Weight | 184.62 g/mol | |
| CAS Number | 362521-36-6 | |
| Appearance | Predicted to be a crystalline solid | Inferred from related compounds |
| Melting Point | Data not available. Related 5-substituted-1,3,4-thiadiazole-2-sulfonyl chlorides exhibit a range of melting points. | |
| Boiling Point | Decomposes upon heating | General property of sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Reacts with protic solvents like water and alcohols. | |
| Stability | Sensitive to moisture and heat. Hydrolyzes to the corresponding sulfonic acid. The stability of heteroaromatic sulfonyl chlorides is dependent on the nature of the heterocyclic ring. |
Synthesis and Reactivity
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process starting from thiosemicarbazide. The general strategy involves the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the sulfonyl chloride group. A plausible and commonly employed method is the diazotization of the corresponding amine followed by a Sandmeyer-type reaction.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
This precursor can be synthesized from the cyclization of thiosemicarbazide. Several methods have been reported, a common one involves the reaction with an appropriate one-carbon source in the presence of a dehydrating agent.
-
Materials: Thiosemicarbazide, Formic acid, Concentrated Sulfuric Acid.
-
Procedure:
-
To a cooled solution of formic acid, slowly add thiosemicarbazide with stirring.
-
Carefully add concentrated sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, the mixture is gently heated for several hours.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The resulting solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude 2-amino-1,3,4-thiadiazole is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
Step 2: Synthesis of this compound
The conversion of 2-amino-1,3,4-thiadiazole to the sulfonyl chloride can be accomplished via diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
-
Materials: 2-Amino-1,3,4-thiadiazole, Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride, Acetic acid.
-
Procedure:
-
Suspend 2-amino-1,3,4-thiadiazole in a mixture of hydrochloric acid and acetic acid at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas at a low temperature.
-
Add the freshly prepared diazonium salt solution to the sulfur dioxide/copper(I) chloride solution slowly, with vigorous stirring, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a period of time, then let it warm to room temperature.
-
The reaction mixture is then poured into ice water, and the precipitated product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Due to its instability, the product is often used immediately in the next step without extensive purification.
-
Reactivity
The sulfonyl chloride group of this compound is a highly reactive electrophile. It readily reacts with a wide range of nucleophiles, making it a valuable building block for creating a library of derivatives.
-
Reaction with Amines: Forms sulfonamides, which are the most explored class of derivatives with significant biological activities.
-
Reaction with Alcohols: Yields sulfonate esters.
-
Reaction with Water: Hydrolyzes to the corresponding sulfonic acid.
Biological Significance and Applications in Drug Discovery
This compound is a key intermediate for the synthesis of 1,3,4-thiadiazole sulfonamides, a class of compounds with a broad spectrum of biological activities.
Carbonic Anhydrase Inhibition
1,3,4-Thiadiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
FabX Inhibition in Helicobacter pylori
Derivatives of this compound have been identified as inhibitors of FabX, a key enzyme in the unsaturated fatty acid biosynthesis pathway of Helicobacter pylori. This pathway is essential for the integrity of the bacterial cell membrane, making FabX an attractive target for the development of new anti-H. pylori agents.
Experimental Workflow: Enzyme Inhibition Assay
A common application for compounds derived from this compound is the evaluation of their enzyme inhibitory activity. The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.
1,3,4-Thiadiazole-2-sulfonyl chloride CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,4-Thiadiazole-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific molecule, this guide furnishes its confirmed Chemical Abstracts Service (CAS) number and presents a plausible synthetic pathway and representative spectral data based on closely related analogs.
Core Compound Information
| Property | Value | Source |
| Molecular Formula | C₂HClN₂O₂S₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | ClS(=O)(=O)C1=NN=CS1 | [3] |
Postulated Synthesis Protocol
A feasible synthetic route to this compound can be conceptualized starting from the readily available 2-amino-1,3,4-thiadiazole. The protocol involves a two-step process encompassing diazotization followed by sulfonyl chlorination, a common method for introducing a sulfonyl chloride group onto a heterocyclic ring.
Step 1: Diazotization of 2-amino-1,3,4-thiadiazole
The initial step is the conversion of the amino group of 2-amino-1,3,4-thiadiazole into a diazonium salt. This is typically achieved by treating the starting material with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. In this step, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or hydrochloric acid) is saturated with chlorine gas, and this mixture is reacted with the diazonium salt solution, often in the presence of a copper(I) chloride catalyst. This process facilitates the replacement of the diazonium group with a sulfonyl chloride group, yielding the target compound, this compound. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization. A patent for a related process describes the diazotization and chlorination of a similar thiadiazole derivative, which supports the feasibility of this proposed pathway.
Representative Spectral Data
| Spectral Data Type | Representative Compound | Observed Peaks/Signals | Source |
| ¹H NMR | 2-Amino-5-aryl-1,3,4-thiadiazoles | Aromatic protons typically resonate between δ 7.0 and 8.5 ppm. The amino group protons appear as a broad singlet. | [4][5][6] |
| ¹³C NMR | 2-Amino-5-aryl-1,3,4-thiadiazoles | The carbon atoms of the 1,3,4-thiadiazole ring typically appear in the range of δ 150-170 ppm. | [4][5] |
| IR Spectroscopy | 2-Amino-1,3,4-thiadiazole | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-S stretching are expected. | [7] |
| Mass Spectrometry | 5-Amino-1,3,4-thiadiazole-2(3H)-thione | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. | [8] |
It is important to note that the introduction of the electron-withdrawing sulfonyl chloride group at the 2-position of the 1,3,4-thiadiazole ring would be expected to influence the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum compared to the representative amino-substituted analogs. Specifically, downfield shifts for the remaining proton and carbon atoms of the thiadiazole ring in the ¹H and ¹³C NMR spectra would be anticipated. In the IR spectrum, characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be expected in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
References
- 1. 362521-36-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 362521-36-6 [m.chemicalbook.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]
- 8. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]
An In-depth Technical Guide to 1,3,4-Thiadiazole Sulfonyl Chlorides: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. When functionalized with a sulfonyl chloride group, this heterocycle becomes a versatile intermediate for the synthesis of a diverse array of sulfonamide derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of 1,3,4-thiadiazole sulfonyl chlorides, covering their synthesis, characterization, reactivity, and the biological applications of their derivatives, with a particular focus on their anticancer and antimicrobial properties.
Synthesis of 1,3,4-Thiadiazole Sulfonyl Chlorides
The primary and most efficient method for the preparation of 1,3,4-thiadiazole sulfonyl chlorides is the oxidative chlorination of the corresponding 2-mercapto-1,3,4-thiadiazoles (thiols). This transformation can be achieved using various chlorinating and oxidizing agents.
Oxidative Chlorination of 2-Mercapto-1,3,4-thiadiazoles
A common and effective method involves the use of chlorine gas in an acidic aqueous medium. The general scheme for this reaction is depicted below.
Caption: General synthesis of 1,3,4-thiadiazole sulfonyl chlorides.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride [1]
-
Preparation of the Thiol Precursor: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is synthesized by the cyclization of the corresponding potassium dithiocarbazinate in an acidic medium. The potassium salt is prepared from 4-chlorobenzohydrazide and carbon disulfide in the presence of potassium hydroxide.[1]
-
Oxidative Chlorination: The 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is suspended in a mixture of acetic acid and water.
-
Chlorine gas is bubbled through the suspension while maintaining the temperature below 0°C.
-
The reaction is stirred for several hours at low temperature.
-
The resulting precipitate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, is isolated by filtration, washed with cold water, and dried.[1]
Alternative, milder, and often more practical laboratory-scale methods for the oxidative chlorination of thiols to sulfonyl chlorides include the use of reagents like trichloroisocyanuric acid in aqueous acetonitrile[2] or a combination of hydrogen peroxide and thionyl chloride.[3][4][5]
Characterization of 1,3,4-Thiadiazole Sulfonyl Chlorides
The structural elucidation of 1,3,4-thiadiazole sulfonyl chlorides relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectra of sulfonyl chlorides exhibit strong, characteristic absorption bands for the sulfonyl group (SO₂).[6]
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity |
| SO₂ asymmetric stretch | 1370 - 1410 | Strong |
| SO₂ symmetric stretch | 1166 - 1204 | Strong |
| C=N stretch (thiadiazole) | ~1600 - 1650 | Medium |
| S-Cl stretch | ~375 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra are primarily informative for the substituents on the 1,3,4-thiadiazole ring. Protons on aromatic rings attached to the thiadiazole will typically appear in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring are typically observed in the range of δ 150-170 ppm.
Mass Spectrometry (MS): The mass spectra of sulfonyl chlorides often show a characteristic fragmentation pattern involving the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂), leading to the formation of an alkyl or aryl cation.[6] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[7]
Reactivity of 1,3,4-Thiadiazole Sulfonyl Chlorides
1,3,4-Thiadiazole sulfonyl chlorides are reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom.
Reaction with Amines: Synthesis of Sulfonamides
The most common reaction of 1,3,4-thiadiazole sulfonyl chlorides is their condensation with primary or secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of 1,3,4-thiadiazole sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted-5-aryl-1,3,4-thiadiazole-2-sulfonamides
-
The 5-aryl-1,3,4-thiadiazole-2-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
The appropriate amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) are added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired sulfonamide.[1]
Reaction with Other Nucleophiles
While less common in the literature for this specific scaffold, sulfonyl chlorides, in general, can react with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively. These reactions are also typically performed in the presence of a base.
Biological Activities of 1,3,4-Thiadiazole Sulfonamide Derivatives
Derivatives of 1,3,4-thiadiazole sulfonyl chlorides, particularly the sulfonamides, exhibit a wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of 1,3,4-thiadiazole sulfonamides against various cancer cell lines.
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |
| Various 1,3,4-thiadiazole-2-sulfonamide derivatives | Various | 0.1 - 30 | [10][11] |
Mechanism of Anticancer Action
The anticancer activity of 1,3,4-thiadiazole sulfonamides is often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[10][11] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification and subsequent apoptosis.
Caption: Inhibition of carbonic anhydrase by 1,3,4-thiadiazole sulfonamides.
Some derivatives have also been shown to induce apoptosis through caspase activation and by targeting other pathways involved in cell cycle regulation.[12][13][14]
Antimicrobial Activity
1,3,4-Thiadiazole sulfonamides have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas | S. aureus | 0.78 - 3.125 | [15] |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20 - 28 | [16] |
| Oxygenated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | 32 - 42 | [16] |
Experimental Workflow for Drug Discovery
The discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole sulfonyl chloride scaffold follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for 1,3,4-thiadiazole sulfonamides.
This workflow begins with the synthesis and purification of a library of 1,3,4-thiadiazole sulfonamides, followed by comprehensive in vitro screening to identify initial "hit" compounds. Promising candidates are then subjected to lead optimization to improve their potency and pharmacokinetic properties, ultimately leading to in vivo testing in animal models.
Conclusion
1,3,4-Thiadiazole sulfonyl chlorides are valuable and highly reactive intermediates in the synthesis of a wide range of biologically active sulfonamide derivatives. The straightforward access to these compounds through the oxidation of readily available thiols, coupled with their versatile reactivity, makes them an attractive scaffold for medicinal chemists. The resulting sulfonamides have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key enzymes like carbonic anhydrase. Further exploration of the structure-activity relationships of this class of compounds holds great promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 10. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, this in-depth guide explores the origins and evolution of 1,3,4-thiadiazole derivatives, a cornerstone in modern medicinal chemistry. From their initial synthesis to their emergence as a "privileged scaffold" in drug discovery, we delve into the key milestones, synthetic methodologies, and the ever-expanding landscape of their biological activities.
The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, with its first description attributed to Fischer in 1882. The development of this field was significantly advanced by the work of Busch and his collaborators.[1] A pivotal moment in the history of these compounds was the discovery of hydrazine, which provided a crucial building block for the synthesis of the 1,3,4-thiadiazole core.[2] Early synthetic routes were established in the late 1800s, with one of the first reported syntheses by Bush in 1894 involving the reaction of hydrazine sulfate and carbon disulfide.[2]
Initially, the applications of 1,3,4-thiadiazole derivatives were modest. However, the advent of sulfur drugs sparked a surge of interest in sulfur-containing heterocycles, propelling 1,3,4-thiadiazoles into the spotlight.[1] Over the decades, the versatility of this scaffold became increasingly apparent, with derivatives demonstrating a remarkable breadth of biological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic properties, among others.[3][4][5] This wide range of activities has solidified the 1,3,4-thiadiazole nucleus as a "privileged scaffold" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[6]
Early Synthetic Methodologies and Key Developments
The pioneering syntheses of 1,3,4-thiadiazole derivatives laid the groundwork for the vast array of compounds known today. A significant early method involved the cyclization of thiosemicarbazides. For instance, the reaction of thiosemicarbazide with carbon disulfide was a notable advancement.[2] Another foundational approach is the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as acid chlorides, often in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride.[7][8]
A variety of synthetic strategies have since been developed, broadly classified by the formation of the heterocyclic ring. Many syntheses proceed from the cyclization of thiosemicarbazides, which remains an efficient and widely used method.[2] The mechanism typically involves a nucleophilic attack of the nitrogen of thiosemicarbazide on the carbonyl carbon of the acid, followed by dehydration and cyclization.[2]
A Spectrum of Biological Activity: From Antimicrobials to Anticancer Agents
The initial interest in 1,3,4-thiadiazole derivatives was significantly driven by their potential as antimicrobial agents. Subsequent research has unveiled a much broader pharmacological profile, with profound implications for the treatment of a multitude of diseases.
Antimicrobial Powerhouse
Derivatives of 1,3,4-thiadiazole have consistently demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[5][9][10] The structural flexibility of the scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4c | Bacillus subtilis | 0.12 | [7] |
| Compound 9a | Bacillus subtilis | 0.12 | [7] |
| Compound 8b | Penicillium italicum | 7.81 | [7] |
| Compound 23p | Staphylococcus epidermidis | 31.25 | [11] |
| Compound 23p | Micrococcus luteus | 15.63 | [11] |
| Compound 17 | Staphylococcus aureus | 0.125 | [11] |
| Compound 17 | Escherichia coli | 16 | [11] |
| Compounds 3a, c, e-h, j | Klebsiella pneumoniae | 31.25 | [12] |
Emergence as Potent Anticancer Agents
A significant portion of modern research on 1,3,4-thiadiazoles is focused on their potential as anticancer agents.[13] These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, colon, and leukemia cells.[13][14] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and interference with cell signaling pathways.[13]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2g | LoVo (Colon) | 2.44 | [15][16] |
| Compound 2g | MCF-7 (Breast) | 23.29 | [15][16] |
| Compound 2 (Abl Kinase Inhibitor) | K562 (Leukemia) | 7.4 | [1] |
| Compounds 8a, d–f | Various | 1.62 - 10.21 | [2][17] |
| Compounds 14a–c | MCF-7 & HepG2 | 2.32 - 8.35 | [2] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [2] |
| Compound 22d | HCT-116 (Colon) | 10.3 | [2] |
| Compounds 32a,d (EGFR Inhibitors) | HePG-2 & MCF-7 | 3.31 - 9.31 | [2] |
| Compound 20b | A-549 (Lung) & HepG-2 (Liver) | 4.37 & 8.03 | [18] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways. As anticancer agents, they have been shown to inhibit crucial pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[17]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.
Furthermore, specific derivatives have been identified as potent inhibitors of crucial enzymes like the Abl tyrosine kinase, a key target in chronic myelogenous leukemia, and the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are implicated in various cancers.[1][2]
Experimental Protocols
To provide a practical understanding of the synthesis of these vital compounds, below are representative experimental protocols for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
A common and effective method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Figure 2: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Protocol:
-
A mixture of the chosen aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.[7]
-
Thiosemicarbazide (3.00 mmol) is then added to the mixture.[7]
-
The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.[7]
-
After heating, the reaction mixture is cooled in an ice bath, and 40 mL of water is carefully added.[7]
-
The suspension is then refluxed for 4 hours.[7]
-
Following reflux, the mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.[7]
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.
Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
This protocol details the acetylation of a 2-amino-1,3,4-thiadiazole derivative, a common modification to explore structure-activity relationships.
Protocol:
-
A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) is refluxed for 2 hours.
-
After cooling the solution, the resulting crystals are collected by filtration.
-
The collected solid is then recrystallized from methanol to afford the pure N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
The Future of 1,3,4-Thiadiazole Derivatives
The historical journey of 1,3,4-thiadiazole derivatives is a testament to the enduring power of heterocyclic chemistry in drug discovery. From their humble beginnings, these compounds have evolved into a versatile and indispensable scaffold for the development of new therapeutic agents. The ongoing exploration of novel synthetic routes, coupled with a deeper understanding of their mechanisms of action, promises to unlock even greater potential for this remarkable class of compounds in the fight against a myriad of human diseases. The continued investigation into their interactions with various biological targets will undoubtedly lead to the development of more potent and selective drugs with improved therapeutic profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of 1,3,4-Thiadiazole-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 1,3,4-thiadiazole-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its synthetic protocols, reactivity profile with various nucleophiles, and stability characteristics, supported by experimental data and visualizations to aid in its effective utilization in research and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically proceeds through the chlorination of the corresponding 1,3,4-thiadiazole-2-thiol precursor. The specific substitution at the 5-position of the thiadiazole ring can influence the reaction conditions and the stability of the final product.
General Synthetic Workflow
The overall process for the synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chlorides is depicted in the workflow below.
Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride.
Experimental Protocol: Synthesis of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride
This protocol is adapted from the synthesis of a key intermediate for novel sulfonamides.
Materials:
-
5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol
-
Acetic acid (33% v/v)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Hexane
Procedure:
-
Dissolve 1.5 mmol of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol in 100 mL of 33% v/v acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the solution for 15 minutes while maintaining the temperature at 0-5 °C.
-
The reaction product, 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride, will precipitate out of the solution.
-
Filter the precipitate and wash it sequentially with distilled water (3-4 times) and hexane (3-4 times).
-
Dry the product under vacuum.
Expected Yield: Approximately 80%.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride
This protocol describes the synthesis of an aryl-substituted derivative.
Materials:
-
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Prepare a mixture of concentrated hydrochloric acid and water.
-
Cool the acidic solution to a temperature below 0 °C.
-
Slowly add 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol to the cooled solution.
-
Maintain the reaction mixture at a temperature below 0 °C and stir for 5 hours.
-
Isolate the resulting sulfonyl chloride product.
Reactivity of this compound
This compound is a potent electrophile, readily reacting with a variety of nucleophiles at the sulfonyl group. This reactivity is the basis for its utility in synthesizing a diverse range of sulfonamide derivatives with potential pharmaceutical applications.
General Reactivity Pathway
The primary reaction of this compound involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride leaving group.
Caption: General reaction of this compound with nucleophiles.
Reactivity with Amines (Sulfonamide Formation)
The reaction with primary and secondary amines is one of the most common applications of this compound, yielding the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Aminolysis
-
Dissolve the amine (4 mmol), 4-dimethylaminopyridine (DMAP, 100 mg, 4.6 mmol), and triethylamine (Et₃N, 1.5 mL, 10.7 mmol) in 50 mL of dichloromethane (CH₂Cl₂) with constant stirring at room temperature under an argon atmosphere.
-
To this solution, add 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride (1.2 g, 4 mmol) dissolved in 10 mL of CH₂Cl₂.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 12 hours), remove the solvent under vacuum.
-
Purify the product by liquid chromatography.
Table 1: Representative Yields of Sulfonamide Synthesis
| Amine Nucleophile | Product | Yield (%) |
| Cyclohexylamine | N-cyclohexyl-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 75 |
| Benzylamine | N-benzyl-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 82 |
| sec-Butylamine | N-(sec-butyl)-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 78 |
Hydrolysis
Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is a key consideration for its handling and storage.
Table 2: Hydrolysis Rate Constants for Analo gous Aryl Sulfonyl Chlorides in Water
| Compound | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |
| Benzenesulfonyl chloride | 25 | 3.2 |
| p-Toluenesulfonyl chloride | 25 | 1.9 |
| p-Nitrobenzenesulfonyl chloride | 25 | 18.2 |
Stability of this compound
The stability of this compound is a critical factor in its synthesis, storage, and application. Heteroaromatic sulfonyl chlorides are generally less stable than their aromatic counterparts.
Factors Affecting Stability
-
Moisture: Highly susceptible to hydrolysis. Strict anhydrous conditions are necessary for storage and handling.
-
Temperature: Elevated temperatures can lead to decomposition. It is recommended to store the compound at low temperatures.
-
pH: Stability is compromised in both acidic and basic aqueous solutions due to accelerated hydrolysis.
Decomposition Pathways
Several decomposition pathways have been identified for heteroaromatic sulfonyl chlorides, including:
-
Hydrolysis: Reaction with water to form the sulfonic acid.
-
SO₂ Extrusion: Formal elimination of sulfur dioxide.
-
Ring Decomposition: The electrophilic nature of the sulfonyl chloride group can contribute to the degradation of the thiadiazole ring itself under certain conditions.
Caption: Potential decomposition pathways for this compound.
Handling and Storage Recommendations
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
Table 3: Handling and Storage Guidelines
| Parameter | Recommendation |
| Atmosphere | Handle and store under an inert atmosphere (e.g., argon, nitrogen). |
| Moisture | Use anhydrous solvents and reagents. Avoid exposure to atmospheric moisture. |
| Temperature | Store in a cool, dry place, preferably refrigerated. |
| Containers | Use tightly sealed containers made of non-reactive materials. |
| Incompatible Materials | Store away from water, alcohols, bases, and strong oxidizing agents. |
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of a wide array of sulfonamide derivatives. A thorough understanding of its synthesis, reactivity profile, and stability is paramount for its successful application in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this versatile compound. Careful attention to anhydrous conditions and temperature control during its synthesis, handling, and storage will ensure optimal results and product integrity.
Spectroscopic Analysis of 1,3,4-Thiadiazole-2-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4-Thiadiazole-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring and interpreting this data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and a closely related derivative. These predictions are based on the analysis of its constituent functional groups and data from similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 8.5 - 9.0 | Singlet | C5-H of the thiadiazole ring |
| ¹³C | 165 - 175 | - | C2-SO₂Cl of the thiadiazole ring |
| ¹³C | 150 - 160 | - | C5-H of the thiadiazole ring |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The proton on the thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the sulfonyl chloride group and the heteroatoms in the ring.
For comparison, experimental data for a related compound is presented below.
Table 2: Experimental ¹H NMR Data for 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.62 | Doublet | Protons on the chlorophenyl ring |
| 8.05 | Doublet | Protons on the chlorophenyl ring |
[Data sourced from SpectraBase.[1]]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the 1,3,4-thiadiazole ring.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3100 | C-H stretch (thiadiazole ring) | Weak |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 1600 - 1400 | C=N and C-S stretching (thiadiazole ring) | Medium |
| 600 - 500 | S-Cl stretch | Strong |
[Characteristic sulfonyl chloride absorption ranges are well-established in IR spectroscopy.[2]]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to fragment in a predictable manner.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Fragment | Notes |
| 184/186 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |
| 149 | [M - Cl]⁺ | Loss of chlorine radical |
| 85 | [C₂HN₂S]⁺ | Fragment corresponding to the thiadiazole ring |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the compound is reactive.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the parent structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or high ng/mL range.[4]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to induce vaporization. For ESI, the sample solution is infused directly.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
References
Quantum Chemical Blueprint: A Technical Guide to 1,3,4-Thiadiazole Structures for Drug Discovery
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of quantum chemical calculations as applied to the 1,3,4-thiadiazole scaffold. This privileged heterocyclic structure is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the computational methodologies used to elucidate the electronic and structural properties of 1,3,4-thiadiazole derivatives, offering a theoretical framework to rationalize their biological activity and guide the design of novel therapeutic agents.
Introduction to 1,3,4-Thiadiazole and Computational Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom. Its unique electronic properties and versatile substitution patterns make it a highly attractive scaffold in drug design.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these compounds at the molecular level.[3][4] These calculations provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for predicting how a molecule will interact with a biological target.[5]
Methodologies for Quantum Chemical Calculations
The following section details a standardized protocol for performing quantum chemical calculations on 1,3,4-thiadiazole derivatives using the Gaussian suite of programs. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is widely employed for such systems, offering a good balance between accuracy and computational cost.[6][7][8]
Experimental Protocol: DFT Calculations
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of 1,3,4-thiadiazole derivatives.
Software: Gaussian 09 or a later version.[9]
Methodology:
-
Molecule Building:
-
Construct the 3D structure of the 1,3,4-thiadiazole derivative using a molecular builder such as GaussView, Avogadro, or ChemDraw.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Create a Gaussian input file (.com or .gjf) with the following sections:
-
Link 0 Commands: Specify memory (%mem) and the number of processors (%nproc) to be used. Define the checkpoint file name (%chk).
-
Route Section: This is the core of the input file, specifying the calculation type. For a typical workflow, this includes:
-
#p B3LYP/6-311++G(d,p): Specifies the DFT method (B3LYP) and the basis set. The 'p' indicates printing of additional output.
-
Opt: Requests a geometry optimization to find the lowest energy conformation of the molecule.
-
Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to study intramolecular interactions and charge distribution.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Molecule Specification: Defines the charge and spin multiplicity of the molecule (typically 0 and 1 for neutral, closed-shell molecules), followed by the Cartesian coordinates of each atom.[10][11]
-
-
-
Execution:
-
Submit the input file to Gaussian for calculation.
-
-
Output Analysis:
-
Geometry Optimization: Verify that the optimization has converged successfully by searching for "Optimization completed" in the output file (.log or .out).
-
Frequency Analysis: Check the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a stable minimum.
-
Data Extraction:
-
Geometrical Parameters: Extract optimized bond lengths, bond angles, and dihedral angles from the output file.
-
Electronic Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are reported in the output. The energy gap (ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[4][12]
-
Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.
-
-
NBO Analysis: Analyze the NBO output to understand charge distribution and donor-acceptor interactions within the molecule.
-
-
The following diagram illustrates the general workflow for these calculations.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of 1,3,4-thiadiazole derivatives from the literature, including both computational and experimental findings.
Calculated Electronic Properties of 1,3,4-Thiadiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 2-amino-1,3,4-thiadiazole | - | - | - | - | [13] |
| 2,5-dimethyl-1,3,4-thiadiazole | - | - | -4.650 | - | [4] |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 | - | [7] |
| Fluorene-1,3,4-thiadiazole (1 unit) | - | - | 3.51 | - | [12] |
| Fluorene-1,3,4-thiadiazole (10 units) | - | - | 2.33 | - | [12] |
Optimized Geometrical Parameters of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole
Calculated at the B3LYP/6-311++G(d,p) level.[7]
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| S1-C2 | 1.761 | C2-N3-N4 | 113.1 |
| C2-N3 | 1.313 | N3-N4-C5 | 111.3 |
| N3-N4 | 1.381 | N4-C5-S1 | 114.9 |
| N4-C5 | 1.317 | C5-S1-C2 | 87.6 |
| C5-S1 | 1.765 | S1-C2-N3 | 113.1 |
Biological Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Target | Activity (IC50, µM) | Cancer Cell Line | Reference |
| 4h | EGFR TK | 2.03 | HTC-116 (Colon) | [7] |
| 4h | EGFR TK | 2.17 | HepG-2 (Liver) | [7] |
| 15 | DHFR | 6.99 | CCRF-CEM (Leukemia) | [4] |
| 15 | DHFR | 5.28 | HCT-15 (Colon) | [4] |
| 15 | DHFR | 4.67 | PC-3 (Prostate) | [4] |
| 15 | DHFR | 7.41 | UACC-257 (Melanoma) | [4] |
Signaling Pathways in 1,3,4-Thiadiazole Drug Development
Many 1,3,4-thiadiazole derivatives exert their biological effects by modulating key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[14][15] 1,3,4-Thiadiazole derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers.[2][16] Certain 1,3,4-thiadiazoles act as EGFR tyrosine kinase inhibitors (TKIs), blocking the receptor's signaling cascade.[17]
Carbonic Anhydrase IX in Hypoxia
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia (low oxygen).[18][19] It plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment. 1,3,4-Thiadiazole-based sulfonamides are potent inhibitors of CA IX.
Conclusion
Quantum chemical calculations provide a powerful theoretical lens through which the structure and reactivity of 1,3,4-thiadiazole derivatives can be understood and predicted. This guide has outlined a robust computational protocol and summarized key data to aid researchers in this field. By integrating these computational approaches with experimental synthesis and biological evaluation, the development of novel and more effective 1,3,4-thiadiazole-based therapeutics can be significantly accelerated.
References
- 1. The Absolute Beginners Guide to Gaussian [ccl.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structural analysis, and molecular docking of a novel 1,3,4-thiadiazole derivative: An experimental and mole… [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. thiele.ruc.dk [thiele.ruc.dk]
- 11. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorbyt.com [biorbyt.com]
- 15. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 18. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypoxia-induced expression of carbonic anhydrase 9 is dependent on the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Promise of the 1,3,4-Thiadiazole Scaffold: A Technical Guide to its Biological Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting the Hallmarks of Cancer
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis. Their mechanism of action is often attributed to their ability to act as bioisosteres of pyrimidines, thereby interfering with DNA replication, and their capacity to inhibit key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1][2]
Inhibition of Signaling Pathways
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in many human cancers, promoting cell growth, proliferation, and survival.[3][4] Several 1,3,4-thiadiazole derivatives have been shown to effectively inhibit this pathway. For instance, a study on honokiol derivatives bearing a 1,3,4-thiadiazole scaffold demonstrated a dose-dependent decrease in the expression of phosphorylated PI3K, Akt, and mTOR in A549 and MDA-MB-231 cancer cell lines.[1]
MEK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. This compound induced cell apoptosis and arrested the cell cycle in the G2/M phase, with effects comparable to the MEK inhibitor U0126.[5][6]
Induction of Apoptosis
A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. 1,3,4-Thiadiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Western blot analysis is a common technique to study the expression of apoptosis-related proteins. Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspase-3, -8, and -9), and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[7][8]
Quantitative Anticancer Activity
The anticancer efficacy of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values of selected 1,3,4-thiadiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Honokiol derivative 8a | A549 (Lung) | 1.62 | [1] |
| Honokiol derivative 8a | MDA-MB-231 (Breast) | 2.89 | [1] |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 8.04 (48h) | [6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |
| Pyrazoline-based 1,3,4-thiadiazole 77 | HepG-2 (Liver) | 84.9 | [10] |
| Pyrazoline-based 1,3,4-thiadiazole 77 | MCF-7 (Breast) | 63.2 | [10] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [10] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [10] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 8 | A549 (Lung) | 2.58 | [11] |
Antimicrobial Activity: A Scaffold to Combat Drug Resistance
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have exhibited a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13][14]
Mechanisms of Antimicrobial Action
The antimicrobial activity of 1,3,4-thiadiazoles is believed to stem from their ability to inhibit essential microbial enzymes, disrupt cell wall synthesis, and interfere with nucleic acid and protein synthesis. The thiadiazole ring system can interact with the active sites of various microbial enzymes, leading to their inactivation.
Quantitative Antimicrobial Activity
The antimicrobial potency of 1,3,4-thiadiazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values of representative 1,3,4-thiadiazole derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | [12] |
| Tetranorlabdane derivative 14a | Pseudomonas aeruginosa | 2.5 | [12] |
| Benzo[d]imidazole derivative 8j | Pseudomonas aeruginosa | 12.5 | [12] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [12] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [12] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Staphylococcus aureus | 4 | [15] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Escherichia coli | 8 | [15] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Candida albicans | 16 | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. 1,3,4-Thiadiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[16][17]
Inhibition of Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several 1,3,4-thiadiazole derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[18]
Quantitative COX-2 Inhibitory Activity
The inhibitory activity of 1,3,4-thiadiazole derivatives against COX-2 is determined by their IC50 values. The following table lists the COX-2 inhibitory activity of selected compounds.
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Thienopyrimidine derivative 21 | >384.6 | - | [18] |
| Thienopyrimidine derivative 26 | >555.5 | - | [18] |
| 1,2,4-Triazole derivative 11c | 0.04 | 337.5 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological potential of 1,3,4-thiadiazole derivatives.
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A general and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates.[7]
Procedure:
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Stir the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14]
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum uniformly over the surface of a sterile agar plate.
-
Create wells of a defined diameter in the agar plate using a sterile cork borer.
-
Add a known concentration of the 1,3,4-thiadiazole derivative solution to the wells.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[21]
Procedure:
-
Treat cancer cells with the 1,3,4-thiadiazole derivative for a specific time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analyze the band intensities to quantify the protein expression levels.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the quest for new and effective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability of these compounds to modulate key signaling pathways, induce apoptosis, and inhibit critical enzymes underscores their significant potential in addressing a wide range of diseases. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic promise of this remarkable heterocyclic core. Future research efforts focused on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will undoubtedly pave the way for the clinical translation of novel 1,3,4-thiadiazole-based drugs.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 1,3,4-Thiadiazole-2-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[1][2] Sulfonamide derivatives of 1,3,4-thiadiazole, in particular, are of significant interest. A prominent example is Acetazolamide, a carbonic anhydrase inhibitor used as a diuretic and for the treatment of glaucoma. The synthesis of these compounds is a key area of research in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of sulfonamides using 1,3,4-thiadiazole-2-sulfonyl chloride as a key intermediate.
I. Synthesis of this compound Intermediate
The primary precursor for the synthesis of the target sulfonamides is a this compound. A general and effective method to prepare this intermediate starts from a commercially available or synthesized 1,3,4-thiadiazole-2-thiol derivative.[3]
Experimental Protocol: Preparation of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride [3]
This protocol describes the conversion of a 5-substituted-1,3,4-thiadiazole-2-thiol to the corresponding sulfonyl chloride.
Step 1: Chlorination of the thiol
-
To a stirred solution of the 5-substituted-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as acetic acid and water, slowly add chlorine gas or a chlorinating agent (e.g., sodium hypochlorite solution) at a controlled temperature (typically 0-5 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The solid sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Data Presentation: Reaction Parameters for Sulfonyl Chloride Synthesis
| Starting Material | Chlorinating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Chlorine gas | Acetic acid/Water | < 0 | 5 | Not specified | [3] |
| 5-acetamido-1,3,4-thiadiazole-2-thiol | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
II. Synthesis of Sulfonamides from this compound
Once the sulfonyl chloride intermediate is obtained, it can be readily reacted with a variety of primary or secondary amines to yield the desired sulfonamides.
Experimental Protocol 1: Reaction with Amines in the Presence of a Base [3]
-
Dissolve the 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add the desired primary or secondary amine (1-1.2 equivalents).
-
Add a base, such as triethylamine or pyridine (1.5-2 equivalents), to act as a scavenger for the liberated HCl.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Data Presentation: Synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides [3]
| Amine | Solvent | Base | Temperature (°C) | Yield (%) |
| Diethylamine | Acetonitrile | Triethylamine | Room Temperature | 85 |
| Pyrrolidine | Acetonitrile | Triethylamine | Room Temperature | 88 |
| Piperidine | Acetonitrile | Triethylamine | Room Temperature | 92 |
| Morpholine | Acetonitrile | Triethylamine | Room Temperature | 90 |
| Aniline | Acetonitrile | Triethylamine | 40 | 75 |
Experimental Protocol 2: Reaction with N-Silylamines [4]
This method provides an alternative route, particularly useful for the synthesis of primary sulfonamides.
-
Dissolve the 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride (1 equivalent) in acetonitrile.
-
Slowly add an equimolar amount of the N-silylamine (e.g., aminotriphenylsilane, Ph₃SiNH₂).
-
Reflux the reaction mixture for 1 hour.[4]
-
After cooling, concentrate the reaction mixture using a rotary evaporator.
-
The resulting crude product can be purified by silica gel chromatography if necessary.
Data Presentation: Synthesis of Acetazolamide via N-Silylamine [4]
| Sulfonyl Chloride | N-Silylamine | Solvent | Reaction Condition | Yield (%) |
| 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | Ph₃SiNH₂ | Acetonitrile | Reflux, 1h | 74 |
III. Visualization of Experimental Workflow
Diagram: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the two-step synthesis of 1,3,4-thiadiazole sulfonamides.
IV. Applications and Biological Significance
Sulfonamides derived from 1,3,4-thiadiazole have been extensively explored for their therapeutic potential. Their biological activities are often attributed to their ability to inhibit specific enzymes by mimicking a transition state or binding to an active site. For instance, acetazolamide and its analogs are potent inhibitors of carbonic anhydrase.[5] The diverse substitutions possible on both the thiadiazole ring and the sulfonamide nitrogen allow for the fine-tuning of their pharmacological properties, leading to the development of compounds with antibacterial, antifungal, anticonvulsant, and anticancer activities.[1][2][6][7] The synthetic protocols outlined above provide a robust foundation for the generation of libraries of these compounds for drug discovery campaigns.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]
Application of 1,3,4-Thiadiazole-2-sulfonyl Chloride in the Synthesis of Antibacterial Agents
Introduction
The emergence of multidrug-resistant bacterial strains poses a significant threat to global public health, necessitating the development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Sulfonamides, a well-established class of antibacterial agents, function by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The conjugation of the 1,3,4-thiadiazole ring with a sulfonamide moiety can lead to the development of potent antibacterial agents with potentially novel mechanisms of action or improved activity against resistant strains. 1,3,4-Thiadiazole-2-sulfonyl chloride serves as a key intermediate in the synthesis of these hybrid molecules, allowing for the introduction of diverse functionalities through the formation of sulfonamide linkages with various primary and secondary amines. This document provides detailed application notes and protocols for the synthesis of 1,3,4-thiadiazole-based sulfonamides and summarizes their antibacterial activity.
General Synthetic Pathway
The synthesis of N-substituted 1,3,4-thiadiazole-2-sulfonamides from this compound is a versatile and straightforward method for creating a library of potential antibacterial agents. The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond with the liberation of hydrogen chloride, which is typically scavenged by a base.
Caption: General synthetic scheme for N-substituted 1,3,4-thiadiazole-2-sulfonamides.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its subsequent conversion to N-substituted sulfonamides, based on established methodologies.
Protocol 1: Synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride
This protocol describes a general multi-step synthesis to obtain a substituted this compound, using 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride as an example.[1]
Materials:
-
4-Chlorobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate
-
Potassium hydroxide
-
Carbon disulfide
-
Chlorine gas
-
Glacial acetic acid
-
Ice
Procedure:
-
Esterification: A mixture of 4-chlorobenzoic acid and methanol with a catalytic amount of concentrated sulfuric acid is refluxed. The excess methanol is removed under reduced pressure to yield methyl 4-chlorobenzoate.
-
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol to produce 4-chlorobenzohydrazide.
-
Salt Formation and Cyclization: The hydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is refluxed to form the potassium salt, which is then cyclized by heating to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
-
Oxidative Chlorination: The 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is suspended in a mixture of glacial acetic acid and water. The suspension is cooled in an ice bath, and chlorine gas is bubbled through the mixture until the reaction is complete (indicated by the disappearance of the starting material on TLC). The precipitated product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, is filtered, washed with cold water, and dried.
Protocol 2: General Synthesis of N-substituted-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides
This protocol outlines the reaction of the synthesized sulfonyl chloride with various amines to produce a library of sulfonamide derivatives.[1]
Materials:
-
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride in dichloromethane at 0 °C, add pyridine and the corresponding amine.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Wash the reaction mixture successively with 1 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired N-substituted-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide.
Caption: Experimental workflow from starting materials to antibacterial evaluation.
Quantitative Data Summary
The antibacterial activity of synthesized 1,3,4-thiadiazole sulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize representative data from the literature for analogous compounds.
Table 1: Antibacterial Activity of 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas [2]
| Compound | R Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) |
| 6a | H | 0.78 | 3.125 | 6.25 | 6.25 | 1.56 | 3.125 |
| 6c | CH₃CH₂ | 0.78 | 1.56 | 3.125 | 3.125 | 3.125 | 1.56 |
| 6h | CH₃(CH₂)₄ | 0.78 | 0.78 | 1.56 | 1.56 | 0.78 | 0.78 |
| 6i | CH₃(CH₂)₅ | 3.125 | 1.56 | 0.78 | 0.78 | 1.56 | 1.56 |
| Ciprofloxacin | - | 3.125 | 3.125 | 1.56 | 1.56 | 1.56 | 3.125 |
| Vancomycin | - | 0.78 | 0.78 | - | - | - | 0.78 |
Note: While these compounds are sulfonyl thioureas, the data illustrates the potential for antibacterial activity in sulfonamide-containing 1,3,4-thiadiazole derivatives.
Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives [3]
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 7a | 12.5 | 25 | 50 | 50 |
| 7c | 25 | 12.5 | 25 | 50 |
| 7d | 12.5 | 25 | 12.5 | 25 |
| Ampicillin | 25 | 50 | 100 | 100 |
| Gentamicin | 12.5 | 25 | 50 | 25 |
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of 1,3,4-thiadiazole sulfonamides is influenced by the nature of the substituents on both the thiadiazole ring and the sulfonamide nitrogen.
Caption: Logical relationship of structural features to antibacterial activity.
Based on available data, the following general SAR trends can be observed:
-
Substituents on the Thiadiazole Ring (at the 5-position): The nature of the substituent at the 5-position of the thiadiazole ring can significantly impact antibacterial activity. Lipophilic groups may enhance cell membrane penetration.
-
Substituents on the Sulfonamide Nitrogen: The groups attached to the sulfonamide nitrogen play a crucial role in target binding. Aromatic or heterocyclic rings can engage in various interactions with the enzyme's active site. The presence of hydrogen bond donors and acceptors can also influence activity. For instance, in a series of sulfonyl thioureas, the length of the alkyl chain at the 5-position of the thiadiazole ring was found to influence the inhibitory activity against tested bacterial and fungal strains.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential antibacterial activity. The straightforward and efficient synthetic protocols allow for the creation of diverse libraries of compounds for screening. The antibacterial efficacy of these compounds is dependent on the nature of the substituents on the thiadiazole ring and the sulfonamide nitrogen, offering ample opportunities for medicinal chemists to optimize their properties. Further research, including the exploration of a wider range of amine substituents and in-depth mechanistic studies, is warranted to fully elucidate the potential of this class of compounds in combating bacterial infections.
References
Synthetic Routes to Novel 1,3,4-Thiadiazole-Based Anticancer Agents: Application Notes and Protocols
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This is attributed to the unique physicochemical characteristics of the ring system, which can act as a bioisostere of pyrimidine, enabling it to interfere with DNA replication processes.[3][5][6] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring allows for enhanced cell membrane permeability and interaction with various biological targets.[2][5][6][7] This document provides detailed synthetic routes and experimental protocols for the development of novel 1,3,4-thiadiazole derivatives as potential anticancer agents, aimed at researchers, scientists, and drug development professionals.
I. Synthetic Strategies and Methodologies
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a cornerstone in the development of new anticancer drug candidates. These compounds often exhibit a broad spectrum of cytotoxic activities against various cancer cell lines. Below are key synthetic approaches with detailed protocols.
A. Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles starting from aromatic carboxylic acids.
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
A mixture of an appropriate aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is heated in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
The reaction mixture is heated under reflux for 2-4 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding N-acylthiosemicarbazide.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
The N-acylthiosemicarbazide (5 mmol) is dissolved in a suitable solvent like ethanol.
-
A cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 1-2 hours or heated under reflux, depending on the substrate.
-
The mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
The formed precipitate is collected by filtration, washed with water, and purified by recrystallization to obtain the desired 2-amino-5-aryl-1,3,4-thiadiazole.
B. Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Hydrazides
Another prevalent method involves the reaction of hydrazides with carbon disulfide or isothiocyanates followed by cyclization.
Protocol 2: Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles
This protocol outlines the synthesis of 2,5-diaryl-1,3,4-thiadiazoles from N,N'-diacylhydrazines.
Step 1: Synthesis of N,N'-Diacylhydrazine
-
To a solution of an aromatic acid hydrazide (10 mmol) in a suitable solvent (e.g., pyridine or DMF), an equimolar amount of an aromatic acid chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to yield the N,N'-diacylhydrazine.
Step 2: Cyclization with Lawesson's Reagent or Phosphorus Pentasulfide
-
A mixture of the N,N'-diacylhydrazine (5 mmol) and Lawesson's reagent or phosphorus pentasulfide (P₂S₅) (5 mmol) in a dry solvent (e.g., toluene or xylene) is heated under reflux for 8-12 hours.[7]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the 2,5-diaryl-1,3,4-thiadiazole.
II. In Vitro Anticancer Activity Evaluation
The cytotoxic potential of the synthesized 1,3,4-thiadiazole derivatives is a critical aspect of their evaluation as anticancer agents.
A. Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic activity of a compound. The following tables summarize the IC₅₀ values for representative 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 8a | A549 (Lung) | 1.62 - 4.61 | Honokiol | > 10 | [6][8] |
| 8a | MDA-MB-231 (Breast) | 1.62 - 4.61 | Honokiol | > 10 | [6][8] |
| 14a-c | MCF-7 (Breast) | 2.32 - 8.35 | - | - | [8] |
| 14a-c | HepG2 (Liver) | 2.32 - 8.35 | - | - | [8] |
| 22d | MCF-7 (Breast) | 1.52 | - | - | [6][8] |
| 22d | HCT-116 (Colon) | 10.3 | - | - | [6][8] |
| 32a,d | HepG2 (Liver) | 3.31 - 9.31 | - | - | [6] |
| 32a,d | MCF-7 (Breast) | 3.31 - 9.31 | - | - | [6] |
| 4y | MCF-7 (Breast) | 0.084 (84 nM) | Cisplatin | - | [9] |
| 4y | A549 (Lung) | 0.034 (34 nM) | Cisplatin | - | [9] |
| ST10 | MCF-7 (Breast) | 49.6 | Etoposide | - | [3][10] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | Etoposide | - | [3][10] |
| 2g | LoVo (Colon) | 2.44 | - | - | [5][11] |
| 2g | MCF-7 (Breast) | 23.29 | - | - | [5][11] |
Table 1: Cytotoxic Activity of Selected 1,3,4-Thiadiazole Derivatives.
B. Experimental Protocols for Biological Assays
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives and incubate for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 5: Apoptosis Assay using Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
III. Visualization of Pathways and Workflows
A. Signaling Pathways
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Inhibition of EGFR signaling pathway by 1,3,4-thiadiazole derivatives.
Caption: Induction of apoptosis by 1,3,4-thiadiazole derivatives.
B. Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 1,3,4-thiadiazole-based anticancer agents.
Caption: General workflow for novel anticancer agent development.
These protocols and guidelines provide a comprehensive framework for the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer agents. The versatility of the 1,3,4-thiadiazole scaffold continues to offer exciting opportunities for the development of new and effective cancer therapies.
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from 1,3,4-Thiadiazole-2-sulfonyl chloride and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides derived from the 1,3,4-thiadiazole scaffold are a class of compounds with significant therapeutic interest, demonstrating a wide range of biological activities. Notably, they have emerged as potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various pathological conditions, including cancer. The inhibition of specific CA isoforms, such as CA IX, which is predominantly found in tumor cells, has been shown to induce apoptosis and inhibit tumor growth.[1][2] This application note provides a detailed protocol for the one-pot synthesis of N-substituted 1,3,4-thiadiazole-2-sulfonamides and summarizes their application as carbonic anhydrase inhibitors.
The synthesis of the key intermediate, 1,3,4-thiadiazole-2-sulfonyl chloride, can be achieved from commercially available starting materials. The subsequent one-pot reaction with a diverse range of primary and secondary amines offers a straightforward and efficient route to a library of bioactive sulfonamide compounds.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-substituted 1,3,4-Thiadiazole-2-sulfonamides
This protocol describes the amidation of this compound with various amines in a one-pot reaction.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., N-cyclohexylamine, N-benzylamine, aniline derivatives, etc.)
-
Triethylamine (Et3N) or other suitable base
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (CH2Cl2) or other suitable anhydrous solvent
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.5 eq) and a catalytic amount of 4-DMAP to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the cooled amine solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 1,3,4-thiadiazole-2-sulfonamide.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted 1,3,4-thiadiazole-2-sulfonamides based on the general protocol described above.
| Entry | Amine | Product | Yield (%) |
| 1 | N-cyclohexylamine | N-cyclohexyl-1,3,4-thiadiazole-2-sulfonamide | Not Specified |
| 2 | N-benzylamine | N-benzyl-1,3,4-thiadiazole-2-sulfonamide | Not Specified |
| 3 | N-(sec-butyl)amine | N-(sec-butyl)-1,3,4-thiadiazole-2-sulfonamide | Not Specified |
| 4 | 4-Aminobenzenesulfonamide | 4-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 72 |
| 5 | 4-Amino-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 4-Amino-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 70 |
| 6 | 4-Amino-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 4-Amino-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 69 |
| 7 | 4-Amino-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 4-Amino-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Not Specified |
| 8 | 4-Amino-N-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 4-Amino-N-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Not Specified |
| 9 | 4-Amino-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 4-Amino-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Not Specified |
Note: Yields are based on isolated product after purification. "Not Specified" indicates that the yield was not explicitly stated in the referenced literature under one-pot conditions.
Mandatory Visualization
Experimental Workflow
Caption: One-pot synthesis of N-substituted 1,3,4-thiadiazole-2-sulfonamides.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
1,3,4-Thiadiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[3] CA IX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[3][4] Inhibition of CA IX by these sulfonamides disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.[2][5] This inhibition can also interfere with downstream signaling pathways that contribute to cancer progression.
Caption: Inhibition of CA IX by 1,3,4-thiadiazole sulfonamides disrupts pH homeostasis and downstream signaling, leading to apoptosis in cancer cells.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] Microwave-assisted organic synthesis has emerged as a green and efficient method for the preparation of these heterocyclic compounds, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and milder reaction conditions.[1][5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,3,4-thiadiazole derivatives, aimed at researchers, scientists, and professionals in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several benefits:
-
Accelerated Reaction Rates: Reactions that typically take hours or days to complete using conventional heating can often be accomplished in minutes.[5]
-
Increased Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[6][7]
-
Improved Purity: The shorter reaction times and more controlled heating can minimize the formation of byproducts, leading to cleaner reaction profiles.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption and often solvent-free conditions.[6][8]
General Synthetic Pathways
The most common approach for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles via microwave irradiation involves the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid chlorides, or aldehydes in the presence of a dehydrating agent.[1][9]
A prevalent method involves the reaction of a substituted benzoic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under microwave irradiation.[1][6] This one-pot synthesis is highly efficient and yields the desired 2-amino-5-aryl-1,3,4-thiadiazoles, which can be further functionalized.
Experimental Protocols
Below are detailed protocols for the microwave-assisted synthesis of 1,3,4-thiadiazole derivatives.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from substituted benzoic acids and thiosemicarbazide using microwave irradiation.[1][6]
Materials:
-
Substituted benzoic acid (0.01 M)
-
Thiosemicarbazide (0.10 M)
-
Phosphorus oxychloride (POCl₃) (25 mL)
-
Dimethylformamide (DMF) (10 mL)
-
Concentrated sulfuric acid (10 drops)
-
Laboratory microwave oven
Procedure:
-
In a beaker, dissolve the substituted benzoic acid (0.01 M) and thiosemicarbazide (0.10 M) in a minimal amount of dimethylformamide (10 mL).
-
Carefully add phosphorus oxychloride (25 mL) to the mixture while stirring.
-
Add 10 drops of concentrated sulfuric acid to the solution with continuous stirring.
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[6]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Characterization:
The synthesized compounds can be characterized by various spectroscopic techniques, including:
-
FT-IR: To identify functional groups.
-
¹H NMR and ¹³C NMR: To determine the chemical structure.[10][11]
-
Mass Spectrometry: To confirm the molecular weight.
Protocol 2: Synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine (Schiff Bases)
This protocol outlines the synthesis of Schiff base derivatives from 2-amino-5-aryl-1,3,4-thiadiazoles and substituted benzaldehydes under microwave irradiation.[5]
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole
-
Substituted benzaldehyde
-
Ethanol or a suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Laboratory microwave oven
Procedure:
-
In a microwave-safe vessel, take an equimolar mixture of 2-amino-5-aryl-1,3,4-thiadiazole and a substituted benzaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction can be carried out with or without a solvent. If a solvent is used, ethanol is a common choice.
-
Irradiate the mixture in a microwave oven at a specified power and time (e.g., 180-360 W for 2-5 minutes). The optimal conditions may need to be determined for specific substrates.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like hexane to remove unreacted aldehyde.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure Schiff base.
Data Presentation
The following tables summarize the quantitative data from various studies on the microwave-assisted synthesis of 1,3,4-thiadiazole derivatives, highlighting the efficiency of this method compared to conventional heating.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles (as a comparative heterocycle) [7]
| Entry | R' | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| a | C₆H₅ | 12 | 92 | 6 | 81 |
| b | o-NO₂C₆H₄ | 9 | 96 | 5 | 86 |
| c | o-BrC₆H₄ | 12 | 92 | 6 | 76 |
| d | m-BrC₆H₄ | 12 | 87 | 6 | 71 |
| e | p-BrC₆H₄ | 12 | 85 | 6 | 68 |
| f | 3-Pyridinyl | 12 | 89 | 9 | 75 |
| g | CH₂Cl | 7 | 87 | 5 | 78 |
| h | CHCl₂ | 7 | 85 | 4 | 77 |
| i | CCl₃ | 6 | 91 | 4 | 76 |
| j | p-CH₃C₆H₄ | 13 | 81 | 7 | 69 |
| k | 3,4,5-Trimethoxy benzoyl | 15 | 79 | 9 | 63 |
| l | 1-C₁₀H₇ | 12 | 83 | 9 | 69 |
| m | 2-C₁₀H₇ | 12 | 81 | 8 | 72 |
Table 2: Yields of Thiadiazole Derivatives Synthesized via Microwave and Ultrasonic Methods [6]
| Synthesis Method | Yield Range (%) |
| Microwave Irradiation | 85 - 90 |
| Ultrasonic Irradiation | 75 - 80 |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 1,3,4-thiadiazole derivatives.
Caption: Workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Caption: General workflow for the synthesis of 1,3,4-thiadiazole Schiff bases.
Biological Activities
Derivatives of 1,3,4-thiadiazole are known for their diverse pharmacological activities.[4][12] The synthesized compounds are often screened for various biological effects.
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal properties.[2][13] The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi using standard methods like agar well diffusion.[2]
-
Anticancer Activity: Several studies have reported the potent anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines, including HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate).[8] The cytotoxic effects are often evaluated by determining the IC₅₀ values.
-
Anti-inflammatory and Analgesic Activity: Some 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory and analgesic effects.[3][12]
The wide range of biological activities makes the 1,3,4-thiadiazole nucleus a valuable scaffold for the design and development of new therapeutic agents.[4][12] Microwave-assisted synthesis provides a rapid and efficient means to generate libraries of these compounds for further biological evaluation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity [ouci.dntb.gov.ua]
Application Notes and Protocols: 1,3,4-Thiadiazole-2-sulfonyl Chloride in the Synthesis of Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of anticonvulsant drugs utilizing 1,3,4-thiadiazole-2-sulfonyl chloride and its derivatives. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a number of clinically significant anticonvulsant agents. This guide outlines the synthetic pathways, key experimental procedures, and summarizes the anticonvulsant activity of representative compounds.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its wide range of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. Notably, derivatives of 1,3,4-thiadiazole-2-sulfonamide, such as the well-known carbonic anhydrase inhibitor acetazolamide, have established roles in the management of epilepsy. The sulfonyl chloride moiety at the 2-position of the 1,3,4-thiadiazole ring is a critical intermediate, allowing for the facile introduction of various sulfamoyl functionalities, leading to a diverse library of potential anticonvulsant candidates.
The anticonvulsant activity of these compounds is often attributed to their ability to inhibit carbonic anhydrase, an enzyme that plays a role in regulating pH and fluid balance in the central nervous system. By inhibiting this enzyme, these sulfonamides can lead to a stabilization of neuronal membranes and a reduction in seizure susceptibility. This document will focus on the synthesis of acetazolamide as a primary example and provide protocols for the synthesis of other derivatives, along with a summary of their reported anticonvulsant activities.
Data Presentation
The following table summarizes the anticonvulsant activity of selected 1,3,4-thiadiazole derivatives. The Maximal Electroshock (MES) test is a common preclinical screen for anticonvulsant drugs, where the abolition of the hind limb tonic extensor spasm is considered a positive result.
| Compound | Derivative | Dosage (mg/Kg) | Anticonvulsant Activity (% Protection in MES Test) | Reference |
| a1 | 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 84.33 | |
| a2 | 4-amino-[N-5(2-chlorophenyl) 1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 65.33 | |
| a3 | 4-amino-[N-5(3-chlorophenyl) 1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 45.67 | |
| a4 | 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide | 20 | 84.33 | |
| a5 | 4-amino-[N-(2-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 65.33 | |
| a6 | 4-amino-[N-(3-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 55.33 | |
| a7 | 4-amino-[N-(4-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 20 | 55.33 | |
| Phenytoin | Standard Drug | 20 | 100 |
Experimental Protocols
Protocol 1: Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
This protocol describes the synthesis of the key intermediate, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, from 2-acetylamino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
2-Acetylamino-5-mercapto-1,3,4-thiadiazole
-
33% Acetic Acid in water
-
Chlorine gas
-
Ice-cold water
-
Filtration apparatus
-
Reaction vessel with gas inlet and stirrer
Procedure:
-
Suspend 2-acetylamino-5-mercapto-1,3,4-thiadiazole in a 33% aqueous solution of acetic acid in a suitable reaction vessel. The ratio of the mercapto compound to the acetic acid solution should be approximately 4 parts to 66 parts by weight.
-
Cool the suspension to 5-10°C using an ice bath.
-
Bubble chlorine gas into the cooled and stirred suspension.
-
Continue the chlorine treatment for approximately 2 hours. The completion of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solid 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride will precipitate.
-
Filter the crude sulfonyl chloride and wash it with ice-cold water.
-
The resulting damp sulfonyl chloride can be used directly in the next step.
Protocol 2: Synthesis of Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide)
This protocol details the conversion of the sulfonyl chloride intermediate to the final product, acetazolamide, via amidation.
Materials:
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (from Protocol 1)
-
Liquid ammonia (large excess)
-
Reaction vessel suitable for low-temperature reactions
-
Water for recrystallization
Procedure:
-
Add the crude, damp 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride to a large excess of liquid ammonia in a suitable reaction vessel. This reaction is typically carried out at low temperatures (-78°C).
-
Allow the reaction to proceed, and then let the excess ammonia evaporate.
-
The resulting crude acetazolamide is then purified by recrystallization from water.
-
The final product is a white, crystalline solid. The reported yield is approximately 85% based on the starting mercapto compound.
Protocol 3: General Procedure for the Synthesis of N-Substituted 1,3,4-Thiadiazole-2-sulfonamides
This general protocol can be adapted for the synthesis of various N-substituted sulfonamides by reacting the sulfonyl chloride with a primary or secondary amine.
Materials:
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (or other substituted this compound) (1 mmol)
-
Desired primary or secondary amine (1 mmol)
-
Acetonitrile (15 ml)
-
Rotary evaporator
-
Silica gel for chromatography (optional)
-
Hexane and Ethyl acetate (for chromatography, if needed)
Procedure:
-
Dissolve the sulfonyl chloride (1 mmol) in 15 ml of acetonitrile in a round-bottom flask.
-
Slowly add the desired amine (1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, concentrate the reaction mixture using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography using a hexane:ethyl acetate solvent system to obtain the pure N-substituted 1,3,4-thiadiazole-2-sulfonamide.
Visualizations
Synthetic Workflow for Acetazolamide
Green Chemistry Approaches for the Synthesis of Sulfonamides: Application Notes and Protocols
Introduction: The synthesis of sulfonamides, a critical class of compounds in the pharmaceutical industry, has traditionally relied on methods that often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. The principles of green chemistry aim to mitigate these environmental and safety concerns by developing more sustainable synthetic routes. These approaches focus on the use of benign solvents, alternative energy sources, solvent-free conditions, and catalytic systems to improve efficiency and reduce waste. This document provides detailed application notes and experimental protocols for three distinct green chemistry approaches for the synthesis of sulfonamides, intended for researchers, scientists, and professionals in drug development.
Core Principles of Green Sulfonamide Synthesis
Modern sustainable methods for sulfonamide synthesis are grounded in several key principles of green chemistry. These include the use of alternative and safer solvents like water, the application of energy-efficient technologies such as microwave and ultrasound irradiation, and the development of solvent-free reaction conditions like mechanochemistry. These strategies ain to reduce the environmental footprint, enhance safety, and often improve reaction efficiency compared to traditional methods.
Figure 1: Key green chemistry principles applied to sulfonamide synthesis.
General Experimental Workflow
The green synthesis of sulfonamides generally follows a streamlined workflow that emphasizes efficiency and sustainability. The process begins with the selection of starting materials, favoring less toxic and more economical options like disulfides or sulfonic acids over traditional sulfonyl chlorides. The core of the workflow is the reaction step, which employs green techniques such as mechanochemical grinding, aqueous-based reactions, or microwave irradiation. Post-reaction, the focus shifts to environmentally friendly workup and purification procedures that minimize the use of organic solvents.
Figure 2: A generalized workflow for the green synthesis of sulfonamides.
Comparison of Green Synthetic Methods
The following table summarizes the quantitative data for three distinct green synthetic protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Key Reagents | Solvent | Energy Source | Reaction Time | Yields | Reference |
| Mechanochemistry | Disulfides, NaOCl·5H₂O, NaHSO₄ (cat.), Amine, MgO | Solvent-Free | Ball Milling (30 Hz) | 160 - 300 min | Good | [1][2] |
| Aqueous Synthesis | p-Toluenesulfonyl chloride, Amino acid, Na₂CO₃ | Water | Stirring | 4 - 6 hours | Excellent | [3] |
| Microwave-Assisted | Sulfonic acid, TCT, Triethylamine, Amine, NaOH | Acetone | Microwave | 30 min | High | [4][5] |
Application Note 1: Solvent-Free Mechanochemical Synthesis
Overview: This protocol describes a one-pot, two-step solvent-free synthesis of sulfonamides using mechanochemistry (ball milling).[2] The process involves the initial oxidation-chlorination of a disulfide to form a sulfonyl chloride intermediate, followed by amination.[1][2] This method completely eliminates the need for reaction solvents, significantly reducing waste and environmental impact.[2]
Experimental Protocol:
Materials:
-
Aromatic or aliphatic disulfide (1.00 mmol)
-
Sodium bisulfate (NaHSO₄) (10 mol%)
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) (6.00 mmol)
-
Primary or secondary amine (1.10 equiv.)
-
Magnesium oxide (MgO) (4 mmol)
-
15 mL Zirconia (ZrO₂) jar with two ZrO₂ balls (∅ = 8.00 mm)
-
Planetary ball mill
Step 1: Sulfonyl Chloride Formation
-
Charge the 15 mL ZrO₂ jar with the disulfide (1.00 mmol), NaHSO₄ (10 mol%), and NaOCl·5H₂O (6.00 mmol).
-
Add the two zirconia balls to the jar and close it securely.
-
Place the jar in the ball mill and operate at a frequency of 30 Hz for 40–180 minutes, depending on the substrate.
Step 2: Amination
-
After the initial milling period, carefully open the reaction vessel in a fume hood.
-
Add the desired amine (1.10 equiv.) and MgO (4 mmol) to the resulting mixture in the jar.
-
Close the jar and continue milling at 30 Hz for an additional 120 minutes.
Workup and Purification: [1]
-
Upon completion, recover the crude product from the jar using ethyl acetate (5 mL).
-
Filter the mixture to remove inorganic solids.
-
Wash the filtrate with a 10% w/w citric acid solution (3 x 5 mL).
-
The organic layer contains the desired sulfonamide product, which can be further purified by standard methods if necessary.
Application Note 2: Synthesis in Aqueous Medium
Overview: This protocol details a simple and environmentally friendly method for the synthesis of sulfonamides from sulfonyl chlorides and amino acids in water.[3] Sodium carbonate is used as an inexpensive and non-toxic base to scavenge the HCl generated during the reaction, avoiding the use of organic solvents like dichloromethane and toxic amine bases like pyridine.[3][6]
Experimental Protocol:
Materials:
-
p-Toluenesulfonyl chloride (12 mmol)
-
Amino acid or hydroxyl acid (10 mmol)
-
Sodium carbonate (Na₂CO₃) (12 mmol)
-
Deionized water (50 mL)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate and n-hexane for recrystallization
Procedure: [3]
-
In a reaction flask, dissolve the amino acid (10 mmol) and Na₂CO₃ (12 mmol) in 50 mL of water.
-
Cool the aqueous mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (12 mmol) portion-wise to the stirred mixture over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4–6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup and Purification: [3]
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Acidify the solution by slowly adding 10% HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water.
-
Dry the product.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain the pure sulfonamide.
Application Note 3: Microwave-Assisted Synthesis from Sulfonic Acids
Overview: This protocol provides a rapid and efficient method for synthesizing sulfonamides directly from sulfonic acids using microwave irradiation.[4] The method avoids the need to isolate the often unstable sulfonyl chloride intermediate.[4][5] It utilizes 2,4,6-trichloro-[1][2][6]-triazine (TCT) as an activating agent and demonstrates significantly reduced reaction times and high yields compared to conventional heating methods.[4]
Experimental Protocol:
Materials:
-
Sulfonic acid (or its sodium salt)
-
Triethylamine
-
Acetone
-
Primary or secondary amine
-
Sodium hydroxide (NaOH)
-
Microwave reactor
Procedure: [4]
Step 1: Activation of Sulfonic Acid
-
In a microwave reaction vessel, combine the sulfonic acid, TCT, and triethylamine in acetone.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 20 minutes.
Step 2: Amination
-
After cooling the vessel, add the desired amine and NaOH to the intermediate mixture.
-
Reseal the vessel and irradiate in the microwave reactor at 50 °C for 10 minutes.
Workup and Purification: [4]
-
After the second irradiation step, the reaction is typically complete.
-
The purification process is simplified due to the high purity of the crude product.
-
Standard workup may involve removing the solvent under reduced pressure, followed by extraction or crystallization to isolate the pure sulfonamide. The specific procedure will depend on the properties of the final product.
References
- 1. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sulfonamide Synthesis from Sulfonyl Chlorides
Welcome to the technical support center for the synthesis of sulfonamides from sulfonyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3][4] This reaction is a nucleophilic acyl substitution at the sulfonyl group.
Q2: What are the main challenges in this synthetic route?
While effective, this method has several challenges:
-
Harsh Reaction Conditions: The preparation of the required aryl sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid or fuming sulfuric acid, which are not suitable for sensitive substrates.[1][5]
-
Hazardous Reagents: Reagents such as chlorosulfonic acid and thionyl chloride are hazardous and require careful handling.[1]
-
Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Side Reactions: Undesired side reactions, such as the chlorination of aromatic rings, can occur with certain reagents.[5]
Q3: How can I determine if my amine is primary, secondary, or tertiary before starting the synthesis?
The Hinsberg test is a classic chemical test to distinguish between primary, secondary, and tertiary amines.[6][7][8][9][10][11] The test involves reacting the amine with benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH).[8][9][10]
-
Primary amines react to form a sulfonamide that is soluble in the alkali solution.[8][9][10]
-
Secondary amines react to form an insoluble sulfonamide that precipitates out of the solution.[8][9][10]
-
Tertiary amines generally do not react with benzenesulfonyl chloride under these conditions.[8][9][10]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired sulfonamide product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded or Impure Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive. Use a fresh bottle or purify the sulfonyl chloride before use. Hydrolysis to the sulfonic acid is a common issue.[1] |
| Presence of Water in the Reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | Accurately measure all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve the yield. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), more forcing conditions such as higher temperatures or a stronger base may be necessary. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Refer to the data tables below for guidance on selecting optimal conditions. |
Formation of Multiple Products/Side Reactions
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | As mentioned above, this is a major side reaction. Strict anhydrous conditions are crucial. The resulting sulfonic acid can complicate purification. |
| Reaction with Solvent | Ensure the solvent is inert. For example, protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters. |
| Di-sulfonylation of Primary Amines | Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the base is too strong or added too quickly. Use a milder base or add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C). |
| Ring Chlorination | When preparing the sulfonyl chloride using reagents like sulfuryl chloride, chlorination of the aromatic ring can occur as a side reaction.[5] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of different bases and solvents on the yield of sulfonamide synthesis.
Table 1: Effect of Different Bases on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [12] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [12] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | 100 | [12] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 0 to RT | 86 | [12] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | DCM | RT | 85 | [12] |
| Benzenesulfonyl chloride | Aniline | K₂CO₃ | PEG-400 | RT | 78 | [12] |
| Benzenesulfonyl chloride | Aniline | NaOH (10%) | - | RT | 44 | [12] |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl sulfonyl chlorides | NaH | DMF/THF | RT | 72-96 | [12] |
Table 2: Effect of Different Solvents on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine (TEA) | CH₂Cl₂ | 0 | 62 (sulfinamide) | [13] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine (TEA) | Acetonitrile | 0 | Poor | [13] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine (TEA) | THF | 0 | Poor | [13] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine (TEA) | EtOAc | 0 | Poor | [13] |
| Benzenesulfonyl chloride | Aniline | - | Diethyl ether | 0 | 85 | [12] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | DCM | RT | 85 | [12] |
| Benzenesulfonyl chloride | Aniline | K₂CO₃ | PEG-400 | RT | 78 | [12] |
| Diphenyldisulfide (in situ chlorination) | p-Toluidine | - | Water | RT | 92 | [14] |
| Thiophenol (in situ chlorination) | Morpholine | - | Ethanol | RT | 81 | [15] |
| Thiophenol (in situ chlorination) | Morpholine | - | Glycerol | RT | 83 | [15] |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Base (e.g., pyridine, triethylamine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware.
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine and the anhydrous solvent.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (e.g., triethylamine or pyridine) dropwise.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or a 1 M HCl solution to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[16][17][18][19][20]
Hinsberg Test Protocol
Materials:
-
Amine sample (primary, secondary, or tertiary)
-
Benzenesulfonyl chloride (Hinsberg's reagent)
-
10% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Test tubes
Procedure:
-
To a test tube, add a small amount of the amine, 5 mL of 10% NaOH solution, and 5-10 drops of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for several minutes until the odor of the sulfonyl chloride is gone.
-
Observation 1:
-
If a clear solution is formed, the amine is likely primary .
-
If a precipitate or a second layer forms, the amine is likely secondary or tertiary .
-
-
For a clear solution (suspected primary amine): Acidify the solution by adding 5% HCl dropwise. If a precipitate forms, the amine is confirmed as primary .
-
For a precipitate/second layer (suspected secondary or tertiary amine): Add 5 mL of 5% HCl to the test tube.
-
If the precipitate dissolves, the amine is tertiary .
-
If the precipitate does not dissolve, the amine is secondary .
-
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. careers360.com [careers360.com]
- 7. fiveable.me [fiveable.me]
- 8. rsc.org [rsc.org]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. CBSE Class 12 Chemistry Hinsberg Reagent | Hinsberg Test Video [brilliantqatar.com]
- 11. byjus.com [byjus.com]
- 12. cbijournal.com [cbijournal.com]
- 13. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 19. bellevuecollege.edu [bellevuecollege.edu]
- 20. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of 1,3,4-thiadiazole sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole sulfonamides. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on side reactions and optimization of reaction conditions.
I. Issues Related to the Formation of the 2-Amino-1,3,4-Thiadiazole Ring
The synthesis of 2-amino-1,3,4-thiadiazoles, a key intermediate for many sulfonamide derivatives, typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent, often in the presence of a dehydrating agent.
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I favor the formation of the 1,3,4-thiadiazole ring?
Answer: The most common isomeric byproduct in this synthesis is a 1,2,4-triazole derivative. The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is highly dependent on the reaction conditions, particularly the pH.
-
Problem: Cyclization of thiosemicarbazide derivatives in an alkaline medium often leads to the formation of 1,2,4-triazole derivatives.[1][2]
-
Solution: To favor the formation of the 1,3,4-thiadiazole ring, the cyclization should be carried out in an acidic medium.[1][2] Commonly used acidic reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[3][4]
Question 2: The yield of my 2-amino-1,3,4-thiadiazole is consistently low, and I observe multiple spots on my TLC plate. What are the potential causes and solutions?
Answer: Low yields and the presence of multiple byproducts can stem from several factors, including the choice of dehydrating agent, reaction temperature, and the purity of starting materials.
-
Inefficient Dehydrating Agent: The selection and quantity of the dehydrating agent are critical. Insufficient dehydrating agent can lead to incomplete cyclization.[3]
-
Suboptimal Reaction Temperature: While some reactions proceed at room temperature, many require heating. However, excessive heat can cause degradation of starting materials or the desired product.[3]
-
Recommendation: Monitor the reaction temperature closely. If using microwave synthesis, optimize both the temperature and irradiation time to improve yields.[3]
-
-
Poor Quality Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.[3]
-
Recommendation: Ensure the purity of all reagents before commencing the synthesis. Recrystallization or column chromatography of starting materials may be necessary.
-
-
Incorrect Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
Hydrolysis of Intermediates: The acylthiosemicarbazide intermediate can be susceptible to hydrolysis, especially under harsh acidic conditions, leading to the formation of undesired side products.
-
Recommendation: Careful control of the reaction temperature and time is crucial to minimize hydrolysis.
-
II. Issues Related to the Sulfonylation of 2-Amino-1,3,4-Thiadiazole
The introduction of the sulfonamide group is a key step in the synthesis of the target compounds. This is typically achieved by reacting the 2-amino-1,3,4-thiadiazole with a sulfonyl chloride in the presence of a base.
Question 3: I am observing the formation of multiple products during the sulfonylation of my 2-amino-1,3,4-thiadiazole. What are the likely side reactions?
Answer: The presence of multiple products suggests that side reactions such as polysulfonylation or reaction at other nucleophilic sites may be occurring.
-
Problem: N,N-Disulfonylation: The exocyclic amino group of 2-amino-1,3,4-thiadiazole has two protons that can potentially react with the sulfonyl chloride, leading to the formation of a di-sulfonated byproduct.
-
Solution: This can often be controlled by careful stoichiometry of the sulfonyl chloride (using a slight excess, but not a large one) and by controlling the reaction temperature. Running the reaction at lower temperatures can help to minimize over-reaction.
-
-
Problem: Reaction on the Thiadiazole Ring: While the exocyclic amino group is the primary nucleophile, under certain conditions, the nitrogen atoms within the thiadiazole ring could potentially react with the sulfonyl chloride, although this is less common. The electron-withdrawing nature of the two nitrogen atoms in the ring reduces the electron density at the carbon atoms, making electrophilic attack on the ring itself unlikely.[4] However, quaternization at one of the ring nitrogens is a possibility.
-
Solution: Using a non-nucleophilic base and controlling the reaction temperature can help to prevent unwanted side reactions on the heterocyclic ring.
-
Question 4: The yield of my desired 1,3,4-thiadiazole sulfonamide is low, and purification is difficult. How can I optimize the sulfonylation step?
Answer: Low yields and purification challenges in the sulfonylation step can be addressed by optimizing the reaction conditions and the work-up procedure.
-
Suboptimal Base: The choice of base is crucial. A base that is too strong or too weak can lead to incomplete reaction or the formation of side products.
-
Recommendation: Pyridine is a commonly used base and solvent for this reaction. Other tertiary amines like triethylamine can also be employed. The base acts as a scavenger for the HCl generated during the reaction.
-
-
Elevated Temperatures: Higher temperatures can sometimes lead to the formation of side products. It has been noted that sulfonylation reactions might produce side products at temperatures of 40°C or higher in the presence of a basic catalyst.
-
Recommendation: Conduct the reaction at room temperature or below (e.g., 0°C) to minimize the formation of byproducts. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
-
Purification Challenges: The polarity of the desired sulfonamide and any byproducts can be similar, making chromatographic separation difficult.
-
Recommendation:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: If recrystallization is not effective, column chromatography using a carefully selected solvent gradient is the standard method. Experiment with different solvent systems to achieve optimal separation.
-
Acid-Base Extraction: The sulfonamide proton is acidic and can be deprotonated with a suitable base. This property can sometimes be exploited in an acidic or basic work-up to separate the product from non-acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of a 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide?
A1: The reaction proceeds through a two-step mechanism:
-
Acylation: The thiosemicarbazide acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid (or its activated form) to form an acylthiosemicarbazide intermediate.
-
Cyclodehydration: In the presence of a strong acid, the acylthiosemicarbazide undergoes intramolecular cyclization, followed by dehydration to form the aromatic 1,3,4-thiadiazole ring.[5]
Q2: Can I use a one-pot procedure for the synthesis of 2-amino-1,3,4-thiadiazoles?
A2: Yes, one-pot procedures are commonly used and can be very efficient. These methods typically involve reacting the carboxylic acid and thiosemicarbazide directly in the presence of a dehydrating agent like polyphosphate ester (PPE), which facilitates both the initial acylation and the subsequent cyclodehydration in a single reaction vessel. This approach can reduce reaction time and simplify the purification process.
Q3: What are some common analytical techniques to characterize the final 1,3,4-thiadiazole sulfonamide product and identify impurities?
A3: A combination of spectroscopic and analytical techniques is essential for full characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the sulfonamide (S=O and N-H stretching) and the thiadiazole ring vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying the molecular formula.
-
Elemental Analysis (CHN analysis): Confirms the elemental composition of the synthesized compound.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of the reaction and purification.
Data Presentation
Table 1: Influence of Reaction Medium on the Cyclization of Thiosemicarbazides
| Reaction Medium | Major Product | Reference(s) |
| Acidic (e.g., H₂SO₄, PPA, POCl₃) | 1,3,4-Thiadiazole | [1][2] |
| Alkaline (e.g., NaOH, KOH) | 1,2,4-Triazole | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is a generalized procedure based on the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[6]
-
A mixture of the desired carboxylic acid (1 equivalent) and phosphorus oxychloride (POCl₃) is stirred at room temperature for 20 minutes.
-
Thiosemicarbazide (1 equivalent) is then added to the mixture.
-
The resulting mixture is heated to 80-90°C for one hour with continuous stirring.
-
After cooling the reaction mixture in an ice bath, water is carefully added.
-
The suspension is then refluxed for 4 hours.
-
Upon cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: General Procedure for the Sulfonylation of 2-Amino-1,3,4-thiadiazoles
This protocol provides a general method for the synthesis of 1,3,4-thiadiazole sulfonamides from a 2-amino-1,3,4-thiadiazole intermediate.
-
The 2-amino-1,3,4-thiadiazole derivative (1 equivalent) is dissolved in dry pyridine.
-
The solution is cooled in an ice bath.
-
The desired sulfonyl chloride (1.1 equivalents) is added portion-wise to the cooled solution with stirring.
-
The reaction mixture is allowed to stir at room temperature for several hours to overnight. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visualizations
Caption: General synthetic pathway for 1,3,4-thiadiazole sulfonamides.
Caption: Troubleshooting logic for 1,3,4-thiadiazole ring formation.
Caption: Troubleshooting logic for the sulfonylation of 2-amino-1,3,4-thiadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1,3,4-Thiadiazole-2-sulfonyl Chloride Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,3,4-thiadiazole-2-sulfonyl chloride and its derivatives. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which typically involves two key stages: the formation of a 2-amino-1,3,4-thiadiazole precursor and its subsequent chlorosulfonation.
Stage 1: Synthesis of 2-Amino-1,3,4-thiadiazole Precursor
Q1: My yield of 2-amino-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid is consistently low. What are the potential causes and solutions?
A1: Low yields in this cyclization step are a common issue and can often be attributed to several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) are commonly used.[1] If one agent is providing low yields, consider trying an alternative. For instance, solid-phase synthesis using phosphorus pentachloride (PCl₅) at room temperature has been reported to give high yields of over 90%.[2]
-
Suboptimal Reaction Temperature: Temperature control is crucial. Some reactions may require heating to proceed at an adequate rate, while excessive heat can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Side Reactions: Under certain conditions, particularly alkaline, the reaction of thiosemicarbazide with carboxylic acids can lead to the formation of 1,2,4-triazole derivatives as byproducts.[1] Employing acidic conditions generally favors the desired 1,3,4-thiadiazole ring formation.[1]
-
Purity of Starting Materials: Impurities in the thiosemicarbazide or carboxylic acid can interfere with the reaction. Ensure that your starting materials are of high purity and are dry.
Q2: I am observing the formation of an unexpected byproduct during the synthesis of the 2-amino-1,3,4-thiadiazole precursor. How can I identify and minimize it?
A2: The most common byproduct is the corresponding 1,2,4-triazole isomer.[1] Its formation is favored in alkaline conditions. To minimize this, ensure your reaction is conducted in an acidic medium. If you suspect other byproducts, techniques such as NMR and mass spectrometry can be used for identification. Once identified, reaction conditions can be further optimized. For instance, using a milder cyclizing agent or adjusting the reaction temperature may suppress the formation of unwanted side products.
Stage 2: Chlorosulfonation of 2-Amino-1,3,4-thiadiazole
Q3: The chlorosulfonation of my 2-amino-1,3,4-thiadiazole is resulting in a low yield of the desired sulfonyl chloride. What are the key parameters to investigate?
A3: Low yields in chlorosulfonation reactions can often be traced back to the following:
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. The use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Temperature: The temperature of the chlorosulfonating agent (e.g., chlorosulfonic acid) needs to be carefully controlled during the addition of the 2-amino-1,3,4-thiadiazole. The reaction is often exothermic, and excessive temperatures can lead to degradation and the formation of side products. A low temperature, typically 0-5°C, is often maintained during the addition, followed by a period of stirring at a specific temperature.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
Degradation of the Product: The highly reactive sulfonyl chloride product can degrade under the harsh reaction conditions. Minimizing the reaction time and working up the reaction promptly after completion can help to improve the yield.
Q4: My final this compound product is impure, showing signs of decomposition. How can I improve its purity and stability?
A4: The primary impurity is often the corresponding sulfonic acid, formed via hydrolysis. Here are some strategies to improve purity and stability:
-
Anhydrous Work-up: During the work-up procedure, it is crucial to avoid contact with water. Use anhydrous solvents for extraction and drying agents to remove any residual moisture.
-
Prompt Isolation: The crude sulfonyl chloride should be isolated as quickly as possible after the reaction is complete to minimize hydrolysis. A common procedure involves pouring the reaction mixture onto crushed ice, followed by rapid filtration of the precipitated sulfonyl chloride. The product should then be washed with cold water and dried thoroughly.
-
Purification Techniques: If the product is still impure, recrystallization from a non-polar organic solvent can be effective. Column chromatography is another option, but care must be taken as the acidic nature of silica gel can promote hydrolysis. Using a less polar solvent system and minimizing the time the compound spends on the column is advisable.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere and at a low temperature (e.g., in a refrigerator or freezer) to prevent decomposition.[3]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 2-Amino-1,3,4-thiadiazole Synthesis
| Potential Cause | Recommended Solution | Key Considerations |
| Ineffective Cyclizing Agent | Switch to an alternative agent (e.g., from H₂SO₄ to POCl₃ or PCl₅).[1][2] | The optimal agent may be substrate-dependent. |
| Suboptimal Temperature | Monitor reaction by TLC to determine the ideal temperature and duration. | Avoid excessive heat to prevent decomposition. |
| Side Reaction (Triazole Formation) | Maintain acidic reaction conditions.[1] | Alkaline conditions favor the formation of the 1,2,4-triazole isomer.[1] |
| Impure Starting Materials | Use high-purity, dry reactants. | Moisture can interfere with the cyclization. |
Table 2: Troubleshooting Guide for Low Yield/Purity in Chlorosulfonation
| Potential Cause | Recommended Solution | Key Considerations |
| Hydrolysis of Sulfonyl Chloride | Maintain strictly anhydrous conditions throughout the reaction and work-up. | Use dry glassware, solvents, and an inert atmosphere. |
| Suboptimal Reaction Temperature | Carefully control the temperature during the addition of the amine and the subsequent reaction. | The reaction is often exothermic. |
| Product Degradation | Minimize reaction time and perform a prompt work-up. | Prolonged exposure to harsh conditions can reduce yield. |
| Impurities from Work-up | Use cold water for washing the precipitate and dry the product thoroughly. | The sulfonyl chloride has low solubility in cold water, which helps in its separation from the sulfonic acid byproduct. |
| Storage Instability | Store the purified product in a sealed container under an inert atmosphere at low temperature.[3] | This minimizes decomposition over time. |
Experimental Protocols
Key Experiment 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
This protocol is a generalized procedure for the synthesis of the 2-amino-1,3,4-thiadiazole precursor.
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)
-
Water
-
50% Sodium hydroxide solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (e.g., 10 mL per 3 mmol of carboxylic acid).[4]
-
Stir the mixture at room temperature for 20 minutes.[4]
-
Add thiosemicarbazide (1 equivalent) to the mixture.[4]
-
Heat the reaction mixture to 80-90°C and maintain this temperature for one hour with continuous stirring.[4]
-
Cool the reaction mixture in an ice bath.
-
Carefully add 40 mL of water to the cooled mixture.
-
Reflux the resulting suspension for 4 hours.[4]
-
After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution.[4]
-
Stir the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it to obtain the crude 2-amino-5-substituted-1,3,4-thiadiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Key Experiment 2: Synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride
This is a generalized protocol for the chlorosulfonation of a 2-amino-1,3,4-thiadiazole derivative, adapted from procedures for similar compounds like acetazolamide.[5][6][7]
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole (1 equivalent)
-
Chlorosulfonic acid (excess)
-
Crushed ice
-
Cold water
Procedure:
-
In a dry flask equipped with a stirrer and a dropping funnel, place an excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Slowly add the 2-amino-5-substituted-1,3,4-thiadiazole in small portions to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid.
-
Dry the product completely, for example, in a vacuum desiccator over a suitable drying agent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. This compound | 362521-36-6 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetazolamide synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,3,4-Thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1,3,4-thiadiazole derivatives?
A1: The most frequently employed purification techniques for 1,3,4-thiadiazole derivatives are recrystallization and silica gel column chromatography. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.
Q2: What are the typical impurities encountered in the synthesis of 1,3,4-thiadiazole derivatives?
A2: Common impurities include unreacted starting materials (e.g., acylhydrazines, thiosemicarbazides), reagents used for cyclization (e.g., phosphorus oxychloride, sulfuric acid), and side-products from competing reactions.[1] For instance, in syntheses starting from thiosemicarbazides, unreacted thiosemicarbazide and the corresponding carboxylic acid can be significant impurities.
Q3: My purified 1,3,4-thiadiazole derivative shows low yield. What are the potential reasons?
A3: Low yields can arise from several factors during the reaction and purification process. Inefficient cyclization, product degradation under harsh reaction or work-up conditions, and losses during purification are common culprits.[2] For example, using an insufficient amount of a dehydrating agent like polyphosphoric acid (PPA) can lead to reaction failure.[1] During purification, using an excessive amount of recrystallization solvent or an inappropriate solvent system for chromatography can lead to significant product loss.
Q4: How can I select an appropriate solvent system for the recrystallization of my 1,3,4-thiadiazole derivative?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for 1,3,4-thiadiazole derivatives include ethanol, methanol, acetic acid, and mixtures like ethanol-water or benzene-chloroform.[3][4] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific derivative.
Q5: What should I do if my compound "oils out" during recrystallization instead of forming crystals?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[6] To resolve this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot solution, or conversely, adding a co-solvent in which the compound is less soluble. Slow cooling and scratching the inside of the flask can also help induce crystallization.[7]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up. |
| Product Degradation | If the reaction or work-up involves strong acids or high temperatures, consider if your 1,3,4-thiadiazole derivative might be unstable under these conditions. A milder purification strategy may be necessary. |
| Excessive Solvent in Recrystallization | Use the minimum amount of hot solvent required to fully dissolve your crude product. After cooling, if you suspect significant product remains in the mother liquor, you can try to concentrate the filtrate and cool it again to recover more product. |
| Inappropriate Column Chromatography Conditions | The chosen eluent may be too polar, causing your compound to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in incomplete elution from the column. Optimize the solvent system using TLC first, aiming for an Rf value of 0.25-0.35 for your target compound.[8] |
| Product Loss During Transfers | Be meticulous during product transfers between flasks and filtration apparatus to minimize physical losses. |
Issue 2: Oily Product Obtained After Recrystallization
| Potential Cause | Troubleshooting Steps |
| High Impurity Level | Impurities can depress the melting point of your compound, leading to oiling out.[5] Consider a preliminary purification step, such as a simple filtration or a wash with a non-polar solvent, to remove some impurities before recrystallization. |
| Inappropriate Solvent | The solubility profile of your compound in the chosen solvent may not be suitable for crystallization. Perform a solvent screen with a range of solvents of varying polarities. |
| Cooling Too Rapidly | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes favor oil formation over crystal growth. |
| Supersaturation | Try adding a seed crystal of the pure compound to the cooled solution to induce crystallization. Scratching the inner surface of the flask with a glass rod can also create nucleation sites. |
Issue 3: Multiple Spots on TLC After Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Column Chromatography | The polarity of the eluent may not be optimal for separating your compound from a closely-related impurity. Try a different solvent system with different selectivity (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). Running a shallower solvent gradient can also improve separation.[9] |
| Product Decomposition on Silica Gel | Some compounds, particularly those with acidic or basic functional groups, can streak or decompose on silica gel.[10] Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue. |
| Ineffective Recrystallization | The chosen recrystallization solvent may not be effective at excluding a particular impurity. Try a different solvent or consider performing a second recrystallization from a different solvent system. |
| Contaminated Sample During TLC Spotting | Ensure that the TLC spotter is clean and that you do not accidentally cross-contaminate lanes when spotting multiple samples on the same plate. |
Experimental Protocols
Protocol 1: Recrystallization of a 2,5-Disubstituted-1,3,4-thiadiazole
This protocol provides a general procedure for the recrystallization of a solid 1,3,4-thiadiazole derivative.
Materials:
-
Crude 1,3,4-thiadiazole derivative
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)[11]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring you use the minimum amount required.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of a 1,3,4-Thiadiazole Derivative
This protocol outlines a general procedure for purifying a 1,3,4-thiadiazole derivative using silica gel column chromatography.
Materials:
-
Crude 1,3,4-thiadiazole derivative
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Eluent: Using TLC, determine a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of approximately 0.25-0.35 for the desired product.[8]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[12]
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the eluent to the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Continuously monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 1,3,4-thiadiazole derivative.
-
Data Presentation
Table 1: Recrystallization Solvents for 1,3,4-Thiadiazole Derivatives
| Derivative Type | Recrystallization Solvent(s) | Reference |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Ethanol | [13] |
| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Methanol | [4] |
| 2,5-Disubstituted-1,3,4-thiadiazoles | 90% Aqueous Ethanol | [11] |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Benzene | [14] |
| 5-Mercapto-2-substituted-1,3,4-thiadiazoles | Acetic Acid | [3] |
| Azo-containing 1,3,4-thiadiazoles | Ethanol | [13] |
| General 1,3,4-thiadiazole derivatives | Chloroform | [15] |
Table 2: Column Chromatography Conditions for 1,3,4-Thiadiazole Derivatives
| Derivative Type | Stationary Phase | Eluent System | Notes | Reference |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Silica Gel | Hexane/Ethyl Acetate (8:2) | Used for purification of sulfonamide-containing derivatives. | [16] |
| Schiff base precursors | Silica Gel | 10% Ethyl Acetate/Hexanes, then 20% Ethyl Acetate/Hexanes | Gradient elution. | [17] |
| General organic compounds | Silica Gel | Dichloromethane | General purpose for initial loading. | [17] |
Visualizations
Caption: General workflow for the purification of 1,3,4-thiadiazole derivatives.
Caption: Troubleshooting guide for multiple spots on a TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting low yields in sulfonyl chloride synthesis
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in sulfonyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in sulfonyl chloride synthesis?
Low yields in sulfonyl chloride synthesis can often be attributed to a few key factors:
-
Presence of Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive under most sulfonylation conditions. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: Temperature control is critical. Some reactions are highly exothermic and require initial cooling to prevent the decomposition of reactants and the formation of side products. Conversely, some reactions may require heating to proceed to completion.
-
Inadequate Reagents or Catalysts: The purity and reactivity of starting materials and the choice of chlorinating agent or catalyst are paramount. For instance, in syntheses starting from sulfonic acids, the choice between thionyl chloride, phosphorus pentachloride, or other reagents can significantly impact the yield.
-
Side Reactions: Besides hydrolysis, other side reactions such as the formation of sulfones or other byproducts can reduce the yield of the desired sulfonyl chloride.[1]
-
Difficult Purification: Sulfonyl chlorides can be challenging to purify. Their reactivity can lead to decomposition on silica gel during column chromatography, and their thermal instability can be an issue during distillation.
Q2: How can I minimize the hydrolysis of my sulfonyl chloride product?
Minimizing hydrolysis is crucial for achieving a good yield. Here are some key strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere. Use anhydrous solvents, which are commercially available or can be dried using standard laboratory procedures.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and isolation of the sulfonyl chloride as quickly as possible to minimize its contact with aqueous solutions.[1]
-
Anhydrous Work-up: If possible, consider an anhydrous work-up. This may involve filtering off any solid byproducts under an inert atmosphere and removing the solvent under reduced pressure.
Q3: My reaction is not going to completion. What can I do?
If you are observing a significant amount of unreacted starting material, consider the following:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.
-
Temperature: The reaction temperature may be too low. Gradually increasing the temperature might be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Reagent Stoichiometry: Ensure that the stoichiometry of the reagents is correct. In some cases, using a slight excess of the chlorinating agent can improve conversion.
-
Catalyst Activity: If the reaction is catalytic, ensure the catalyst is active and has not been poisoned by impurities in the starting materials or solvent.
Troubleshooting Common Synthetic Routes
This section provides troubleshooting advice for specific synthetic routes to sulfonyl chlorides.
Synthesis from Sulfonic Acids
Problem: Low yield when converting a sulfonic acid or its salt to a sulfonyl chloride.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Chlorinating Agent | For simple sulfonic acids, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common. For more sensitive substrates, milder reagents like cyanuric chloride may be beneficial.[2] |
| Harsh Reaction Conditions | High temperatures can lead to decomposition, especially for sterically hindered substrates.[3] Consider using a lower reaction temperature and a more reactive chlorinating agent. |
| Incomplete Reaction | Ensure the reaction is heated for a sufficient duration to go to completion. Monitoring by TLC or other analytical methods is recommended.[3] |
Synthesis from Thiols or Disulfides
Problem: Low yield of sulfonyl chloride from the oxidative chlorination of a thiol or disulfide.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | Ensure the correct stoichiometry of the oxidizing and chlorinating agents is used. Common reagents include chlorine gas, N-chlorosuccinimide (NCS), and hydrogen peroxide in combination with a chlorine source.[4] |
| Over-oxidation or Side Reactions | The reaction can be highly exothermic. Maintain a low temperature, especially during the addition of the oxidizing agent, to prevent side product formation.[5] |
| Formation of Disulfides as a Stable Intermediate | If starting from a thiol, disulfide formation can be a competing reaction. Ensure sufficient oxidizing and chlorinating agent is present to drive the reaction to the sulfonyl chloride. |
Synthesis from Grignard Reagents
Problem: Low yield when preparing a sulfonyl chloride from a Grignard reagent and sulfuryl chloride (SO₂Cl₂).
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions with Sulfuryl Chloride | Using an excess of sulfuryl chloride can lead to side reactions. Careful control of stoichiometry is important.[2][6] |
| Grignard Reagent Quality | Ensure the Grignard reagent is freshly prepared and its concentration is accurately determined (e.g., by titration) before use. |
| Reaction Temperature | The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Sulfonyl Chloride from a Sulfonyl Hydrazide
This protocol is adapted from a procedure using N-chlorosuccinimide (NCS).[1][7][8]
Materials:
-
Sulfonyl hydrazide (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonyl hydrazide (1.0 equiv) in anhydrous acetonitrile.
-
To this solution, add N-chlorosuccinimide (2.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired sulfonyl chloride.
Protocol 2: Synthesis of a Heteroaryl Sulfonyl Chloride from a Heteroaryl Thiol
This protocol utilizes sodium hypochlorite for the oxidative chlorination.[9]
Materials:
-
Heteroaryl thiol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Sodium hypochlorite (NaOCl) solution (6%, ~3.3-3.6 equiv), pre-cooled to 5 °C
Procedure:
-
In a flask, stir the heteroaryl thiol (1.0 equiv) in a mixture of dichloromethane and 1 M hydrochloric acid (1:1 v/v) for 10 minutes at a temperature between -10 °C and -5 °C.
-
With vigorous stirring, add the cold sodium hypochlorite solution dropwise, ensuring the internal temperature is maintained between -10 °C and -5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes at the same temperature.
-
The reaction can then be worked up by separating the organic layer, washing with cold brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure at a low temperature.
Quantitative Data Summary
The following tables summarize yield data from various synthetic procedures.
Table 1: Yield of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS [1]
| Starting Sulfonyl Hydrazide | Product | Yield (%) |
| 4-Methylbenzenesulfonhydrazide | 4-Methylbenzenesulfonyl chloride | 99 |
| 4-Methoxybenzenesulfonhydrazide | 4-Methoxybenzenesulfonyl chloride | 98 |
| 4-Chlorobenzenesulfonhydrazide | 4-Chlorobenzenesulfonyl chloride | 97 |
| Naphthalene-2-sulfonyl hydrazide | Naphthalene-2-sulfonyl chloride | 95 |
Table 2: Yield of Sulfonyl Chlorides from Thiols using H₂O₂ and SOCl₂ [10]
| Starting Thiol | Product | Yield (%) |
| Thiophenol | Benzenesulfonyl chloride | 95 |
| 4-Methylthiophenol | 4-Methylbenzenesulfonyl chloride | 97 |
| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 96 |
| Dodecane-1-thiol | Dodecane-1-sulfonyl chloride | 92 |
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Sulfonyl Chloride Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in sulfonyl chloride synthesis.
Caption: A flowchart for troubleshooting low yields in sulfonyl chloride synthesis.
General Experimental Workflow for Sulfonyl Chloride Synthesis
This diagram outlines a typical experimental workflow for the synthesis and purification of a sulfonyl chloride.
References
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Technical Support Center: Stability of Sulfonyl Chlorides During Aqueous Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with sulfonyl chlorides during aqueous workup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving a sulfonyl chloride is complete, but I'm seeing a significant amount of a polar byproduct after aqueous workup. What is it and why is it forming?
A1: The polar byproduct is most likely the corresponding sulfonic acid.[1] Sulfonyl chlorides are susceptible to hydrolysis, where they react with water to form sulfonic acids and hydrochloric acid.[2][3] This is a common side reaction during aqueous workup procedures. The extent of hydrolysis depends on several factors, including the structure of the sulfonyl chloride, temperature, pH, and the duration of contact with the aqueous phase.[4][5]
Q2: How can I minimize the hydrolysis of my sulfonyl chloride during aqueous workup?
A2: To minimize hydrolysis, consider the following strategies:
-
Temperature Control: Perform the aqueous quench and subsequent extractions at low temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.[6]
-
Rapid Processing: Minimize the time the sulfonyl chloride is in contact with the aqueous phase.[5] Separate the layers promptly after extraction.
-
pH Control: While acidic conditions can be used, some sulfonyl chlorides show increased stability in the presence of acid. For purification, a dilute acid wash can remove basic impurities, while a subsequent wash with a mild base like sodium bicarbonate can remove the sulfonic acid byproduct.[1]
-
Precipitation: For some less water-soluble sulfonyl chlorides, quenching the reaction with cold water can cause the product to precipitate, allowing for its rapid isolation by filtration before significant hydrolysis occurs.[6][7]
-
Anhydrous Workup: If the desired product is sensitive to water, consider an anhydrous workup. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts and then removing the solvent under reduced pressure.
Q3: I observe an emulsion during the extraction process. How can I resolve it?
A3: Emulsions can form during the aqueous workup of reactions involving sulfonyl chlorides, especially when using chlorinated solvents. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to layer separation.
Q4: After a basic wash with sodium bicarbonate, my product yield is lower than expected. What could be the reason?
A4: While a basic wash is effective at removing the sulfonic acid byproduct, prolonged exposure to a basic aqueous environment can also promote the hydrolysis of the remaining sulfonyl chloride.[4] It is crucial to perform the basic wash quickly and at a low temperature. Ensure the layers are separated promptly after the wash.
Q5: Are there alternatives to aqueous workup for reactions involving sulfonyl chlorides?
A5: Yes, alternatives to aqueous workup exist, particularly when dealing with highly water-sensitive compounds. These include:
-
Direct Precipitation: As mentioned, if the product is a solid and insoluble in the reaction mixture upon cooling or addition of an anti-solvent, it can be isolated by filtration.
-
Solid-Phase Extraction (SPE): The reaction mixture can be passed through a cartridge containing a suitable sorbent to retain impurities while allowing the desired product to elute.
-
Anhydrous Quenching: The reaction can be quenched with a non-aqueous reagent, followed by filtration and solvent evaporation.
Q6: How do electron-withdrawing or -donating groups on an aromatic sulfonyl chloride affect its stability during aqueous workup?
A6: The electronic nature of substituents on an aromatic ring significantly influences the reactivity and stability of the sulfonyl chloride. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles, including water.[8][9] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease this electrophilicity, generally leading to greater stability towards hydrolysis.[8]
Quantitative Data: Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
The following table summarizes the first-order rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water at 15 °C. This data illustrates the influence of substituents on the rate of hydrolysis.
| Substituent (X) in p-X-C₆H₄SO₂Cl | Rate Constant (k) x 10⁻⁴ s⁻¹ at 15 °C |
| -OCH₃ | 23.89 |
| -CH₃ | 13.57 |
| -H | 11.04 |
| -Br | 7.447 |
| -NO₂ | 9.373 |
Data sourced from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides in Water. Canadian Journal of Chemistry, 49(8), 1441–1446.[2]
Experimental Protocols
Protocol 1: General Aqueous Workup for Sulfonamide Synthesis
This protocol describes a standard aqueous workup following the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Acid Wash (Optional): To remove any unreacted amine, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the layers.
-
Base Wash: To remove the sulfonic acid byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Be cautious as CO₂ evolution may cause pressure buildup; vent the separatory funnel frequently. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude sulfonamide product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Aqueous Workup for the Preparation of an Aryl Sulfonyl Chloride
This protocol is adapted from a procedure for the synthesis of an aryl sulfonyl chloride, where the product is isolated directly from the aqueous reaction mixture.[6]
-
Reaction Quench and Precipitation: Upon completion of the reaction, cool the reaction mixture in an ice-water bath. Quench the reaction by the slow addition of cold water. If the aryl sulfonyl chloride is sparingly soluble in water, it will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any water-soluble impurities and acids.
-
Drying: Dry the solid product under vacuum to remove residual water. It is crucial to ensure the product is completely dry as residual moisture can lead to hydrolysis upon storage.[10]
Visualizations
Caption: Standard aqueous workup workflow for sulfonyl chloride reactions.
Caption: Primary degradation pathway of sulfonyl chlorides in aqueous media.
References
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 1,3,4-Thiadiazole-2-sulfonyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,3,4-thiadiazole-2-sulfonyl chloride derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Sulfonyl Chloride
-
Question: We are experiencing very low to no yield of our target this compound after the oxidative chlorination of the corresponding 2-mercapto-1,3,4-thiadiazole precursor. What are the likely causes and how can we improve the yield?
-
Answer: Low or no yield in this synthesis is a common issue and can be attributed to several factors:
-
Incomplete Oxidation: The conversion of the thiol or a derivative to the sulfonyl chloride requires a strong oxidizing agent. If the oxidation is incomplete, you will have starting material or intermediate species remaining.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent. For instance, when using aqueous sodium hypochlorite, at least 3.3 equivalents are recommended for the oxidation of heteroaromatic thiols.[1][2][3] For reactions involving chlorine gas, ensure a steady flow and efficient stirring to maximize gas-liquid contact.[4]
-
-
Decomposition of the Product: 1,3,4-Thiadiazole-2-sulfonyl chlorides are often unstable and can decompose under the reaction conditions, especially at elevated temperatures.[2]
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water. The use of aqueous reagents makes this a significant challenge.
-
Solution: While aqueous reagents are often necessary for the oxidation, it is critical to work up the reaction quickly and under anhydrous conditions as much as possible following the initial reaction. After formation, the sulfonyl chloride should be promptly filtered, washed with ice-cold water to remove inorganic salts, and then immediately used for the subsequent reaction or stored under strictly anhydrous conditions.[4]
-
-
Substrate-Dependent Reactivity: The nature of the substituent at the 5-position of the thiadiazole ring can significantly influence the reactivity of the 2-mercapto group and the stability of the resulting sulfonyl chloride.
-
Solution: For substrates that are particularly sensitive, consider using alternative methods or protecting groups. For example, converting the thiol to a more stable S-benzyl or S-acyl derivative before oxidative chlorination can sometimes lead to better outcomes.[5]
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: Our crude this compound contains several impurities that are difficult to remove. What are these impurities likely to be and what are the best purification strategies?
-
Answer: The presence of impurities is a common challenge, often stemming from side reactions or decomposition.
-
Common Impurities:
-
Disulfide: Incomplete oxidation can lead to the formation of the corresponding disulfide.
-
Sulfonic Acid: Hydrolysis of the sulfonyl chloride by water in the reaction mixture or during workup will form the corresponding sulfonic acid.
-
Starting Material: Unreacted 2-mercapto-1,3,4-thiadiazole.
-
Over-chlorination Products: Depending on the reaction conditions and the nature of the substituent at the 5-position, chlorination of the thiadiazole ring may occur.
-
-
Purification Strategies:
-
Immediate Use: Due to their instability, the most common and recommended approach is to use the crude sulfonyl chloride immediately in the next step without extensive purification.[4][6] The product is typically isolated by filtration, washed with cold water, and dried under vacuum before proceeding.[4]
-
Non-Aqueous Workup: If possible, a non-aqueous workup can minimize hydrolysis. This could involve extracting the product into a dry, non-polar organic solvent, followed by drying of the organic layer with a desiccant like anhydrous sodium sulfate or magnesium sulfate, and rapid removal of the solvent under reduced pressure at low temperature.
-
Crystallization (with caution): In some rare cases, crystallization from a non-polar, anhydrous solvent might be possible, but this is generally not recommended due to the instability of the product.
-
-
Issue 3: Safety Concerns with the Use of Chlorine Gas
-
Question: Our lab is looking to move away from using chlorine gas for the oxidative chlorination step due to safety concerns. What are some scalable and safer alternatives?
-
Answer: The use of chlorine gas is indeed a significant safety hazard. Fortunately, there are effective and scalable alternatives:
-
Sodium Hypochlorite (Bleach): Aqueous sodium hypochlorite is a readily available, inexpensive, and much safer alternative to chlorine gas.[1][2][3][7] The reaction is typically performed at low temperatures (-25°C to -5°C) and can provide good yields of the sulfonyl chloride.[1][2][3]
-
Chlorosulfonic Acid: This reagent can be used for the direct chlorosulfonation of some aromatic and heteroaromatic compounds. However, it is a highly corrosive and reactive substance that must be handled with extreme care.
-
N-Chlorosuccinimide (NCS): NCS can be used as a source of electrophilic chlorine for the oxidation of thiols to sulfonyl chlorides, often in the presence of a catalyst.
-
Frequently Asked Questions (FAQs)
1. What is the typical starting material for the synthesis of this compound?
The most common starting materials are 5-substituted-1,3,4-thiadiazole-2-thiols or their derivatives.[8] In the synthesis of the well-known drug acetazolamide, 5-amino-2-mercapto-1,3,4-thiadiazole is acylated, and the resulting 2-acetylamino-5-mercapto-1,3,4-thiadiazole is then oxidized to the sulfonyl chloride.[5][9]
2. What are the most critical parameters to control during the synthesis?
The most critical parameters are:
-
Temperature: Low temperatures are essential to prevent product decomposition.[2][4]
-
Water Content: Anhydrous or near-anhydrous conditions are crucial during workup and storage to prevent hydrolysis of the sulfonyl chloride.
-
Stoichiometry of the Oxidizing Agent: The correct amount of oxidizing agent is necessary to ensure complete conversion of the starting material without promoting side reactions.[1][2]
3. How can I confirm the formation of the this compound?
Due to its instability, the crude product is often characterized by its immediate use in a subsequent reaction to form a more stable derivative, such as a sulfonamide. The sulfonamide can then be fully characterized by standard analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis). For in-process monitoring, IR spectroscopy can be useful to observe the appearance of the characteristic S=O stretching bands of the sulfonyl chloride group.
4. What are the storage conditions for 1,3,4-thiadiazole-2-sulfonyl chlorides?
These compounds are generally not stored for extended periods. If temporary storage is unavoidable, it should be done at low temperatures (e.g., in a freezer at -20°C) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl Chloride via Oxidative Chlorination with Chlorine Gas
This protocol is adapted from the synthesis of acetazolamide precursors.[4]
Materials:
-
5-Acetamido-2-mercapto-1,3,4-thiadiazole
-
Acetic Acid (33% aqueous solution)
-
Chlorine gas
-
Ice-cold water
Procedure:
-
Suspend 5-acetamido-2-mercapto-1,3,4-thiadiazole in a 33% aqueous solution of acetic acid in a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a cooling bath.
-
Cool the stirred suspension to 0°C using an ice-salt bath.
-
Bubble chlorine gas through the suspension for 2-4 hours while maintaining the temperature at 0°C. The reaction progress can be monitored by TLC (if a suitable system is available) or by observing a change in the color and consistency of the reaction mixture.
-
Once the reaction is complete, the precipitated sulfonyl chloride is collected by vacuum filtration.
-
Wash the solid product with ice-cold water to remove residual acid and inorganic salts.
-
Dry the product under vacuum.
-
The resulting 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride should be used immediately in the next synthetic step.
Protocol 2: Synthesis of a Heteroaryl Sulfonyl Chloride using Sodium Hypochlorite
This is a safer, more general protocol for the oxidation of heteroaryl thiols.[1][2][3]
Materials:
-
5-Substituted-1,3,4-thiadiazole-2-thiol
-
Aqueous sodium hypochlorite (commercial bleach, concentration should be known)
-
Suitable organic solvent (e.g., dichloromethane)
-
Hydrochloric acid
Procedure:
-
Dissolve or suspend the 5-substituted-1,3,4-thiadiazole-2-thiol in a suitable solvent in a cooled reaction vessel.
-
Cool the mixture to between -30°C and -25°C.
-
Slowly add 3.3 equivalents of aqueous sodium hypochlorite solution, maintaining the low temperature.
-
Stir the reaction mixture vigorously for a predetermined time (e.g., 30 minutes to 2 hours), monitoring the reaction by TLC.
-
Upon completion, if the product is to be converted to a sulfonamide in situ, the corresponding amine can be added directly to the reaction mixture.
-
Alternatively, for isolation, carefully quench any excess oxidant and work up the reaction mixture appropriately, keeping in mind the instability of the sulfonyl chloride.
Quantitative Data Summary
| Parameter | Method 1: Chlorine Gas | Method 2: Sodium Hypochlorite | Reference |
| Starting Material | 5-Acylamino-2-mercapto-1,3,4-thiadiazole | 5-Substituted-1,3,4-thiadiazole-2-thiol | [2][4] |
| Oxidizing Agent | Chlorine Gas | Aqueous Sodium Hypochlorite | [2][4] |
| Stoichiometry | Excess (bubbled through) | ~3.3 equivalents | [1][2] |
| Solvent | 33% Aqueous Acetic Acid | Dichloromethane or other suitable organic solvent | [2][4] |
| Temperature | 0°C | -30°C to -25°C | [2][4] |
| Reaction Time | 2-4 hours | 0.5-2 hours | [2][4] |
| Typical Yield | Not always reported for the isolated sulfonyl chloride, but sufficient for subsequent steps. | Varies depending on the substrate, can be good for in situ use. | [2][4] |
Visualizations
References
- 1. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 5. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
Kinetic vs. thermodynamic control in thiadiazole cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiadiazoles, with a specific focus on navigating the principles of kinetic versus thermodynamic control to achieve desired product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiadiazole synthesis is resulting in a mixture of regioisomers. Why is this happening and how can I control the outcome?
A1: The formation of multiple isomers is a common challenge in heterocyclic synthesis and is often governed by a competition between kinetic and thermodynamic reaction pathways.[1]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control.[2] The major product will be the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy.[3] This product is not necessarily the most stable isomer.
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established.[2] Under these conditions of thermodynamic (or equilibrium) control, the most stable isomer will be the predominant product.[4]
To control the outcome, you must adjust the reaction conditions to favor one pathway over the other. For example, in the synthesis of some substituted thiazoles (related heterocycles), acidic conditions have been shown to alter the regioselectivity of the reaction, demonstrating how catalysts can influence the product ratio.[5][6]
Q2: I am trying to isolate the kinetic product, but the reaction is yielding the thermodynamic isomer. What should I change?
A2: To favor the kinetic product, you need to create conditions where the reaction is essentially irreversible and the faster-forming product is trapped.
-
Lower the Temperature: Running the reaction at a significantly lower temperature (e.g., 0 °C or below) can prevent the system from reaching the energy required to form the more stable thermodynamic product or to reverse the formation of the kinetic product.[2]
-
Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the desired kinetic product has formed, before it has a chance to equilibrate to the thermodynamic product.[7]
-
Use a Strong, Non-Equilibrating Reagent: Employing a highly reactive reagent or catalyst that promotes rapid, irreversible cyclization can favor the kinetic pathway.
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields in thiadiazole synthesis can arise from several factors:
-
Inefficient Dehydrating Agent: Cyclization often requires a powerful dehydrating agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) to drive the reaction forward.[7] Ensure the agent is active and used in sufficient quantity.
-
Poor Reagent Quality: Impurities in starting materials (e.g., thiosemicarbazides, carboxylic acids) can interfere with the cyclization.[7] Always use pure, dry reagents and solvents, as moisture can deactivate reagents like thionyl chloride.[8]
-
Suboptimal Temperature: While high temperatures can lead to degradation, some cyclizations require significant heat to overcome the activation energy.[7] It is crucial to find the optimal temperature for your specific substrate.
-
Solubility Issues: If starting materials are not fully dissolved, the reaction will be slow and incomplete.[7] Consider alternative anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or dioxane.[7][9]
Q4: I am observing significant side product formation. How can I identify and minimize it?
A4: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[10]
-
Identification: The oxadiazole can be identified by mass spectrometry, as its molecular weight will be lower than the target thiadiazole (due to oxygen being lighter than sulfur).
-
Minimization: The choice of cyclizing agent is critical. Using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can more strongly favor the formation of the thiadiazole.[10] Carefully controlling reaction temperature and time can also help minimize byproduct formation.
Data Presentation: Reaction Condition Effects on Product Ratio
The following table summarizes how reaction conditions can be adjusted to favor either the kinetic or thermodynamic product in a generalized thiadiazole cyclization.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Outcome |
| Temperature | Low (e.g., ≤ 0 °C)[2] | High (e.g., Reflux) | Favors the faster-forming, less stable isomer. |
| Reaction Time | Short (Monitored by TLC)[7] | Long (Allows for equilibrium) | Isolates the initial product before rearrangement. |
| Base/Catalyst | Strong, sterically hindered base (for deprotonations)[1] | Weaker base allowing for equilibrium[1] | Can favor the deprotonation of the most accessible proton. |
| Overall Goal | Rate-controlled reaction, irreversible conditions.[3] | Equilibrium-controlled reaction, reversible conditions.[3] | Product ratio determined by relative rates of formation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole (General Acid-Catalyzed Cyclization)
This protocol describes a common method for synthesizing 1,3,4-thiadiazoles via the acid-catalyzed cyclization of a thiosemicarbazide and a carboxylic acid.[7][11]
Materials:
-
Substituted Carboxylic Acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (5 mL) or Concentrated Sulfuric Acid (H₂SO₄) (5 mL)[12]
-
Ethanol
-
Potassium hydroxide solution
-
Distilled water
Procedure:
-
In a round-bottom flask, carefully add the phosphorus oxychloride (or sulfuric acid) to a mixture of the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).[11] Caution: The addition is exothermic.
-
Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress by TLC.[11]
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully pour the mixture onto crushed ice or add 25 mL of distilled water dropwise.[11]
-
Reflux the aqueous mixture for an additional 4 hours.[11]
-
Cool the solution and neutralize it to pH ~8 using a potassium hydroxide solution.[11]
-
Collect the resulting precipitate by filtration, wash thoroughly with cold distilled water, and dry.
-
Purify the crude product by recrystallization, typically from ethanol.[11]
Protocol 2: Hurd-Mori Synthesis of a 4-Substituted-1,2,3-Thiadiazole
This protocol is for the synthesis of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[9]
Materials:
-
Ketone Semicarbazone or Hydrazone (1.0 eq.)
-
Thionyl Chloride (SOCl₂) (5-10 eq.)
-
Anhydrous Dichloromethane (DCM) or Chloroform[8]
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a dropping funnel and a gas trap, add an excess of thionyl chloride (5-10 eq.).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Dissolve the starting hydrazone (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the hydrazone solution dropwise to the cold thionyl chloride with vigorous stirring. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.[9]
-
Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Work-up: Slowly and carefully pour the residue onto crushed ice with stirring.[9]
-
Extract the aqueous mixture three times with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Visualizations
The following diagrams illustrate key workflows and concepts in thiadiazole synthesis.
Caption: Troubleshooting workflow for optimizing thiadiazole cyclization reactions.
Caption: Experimental workflow for a typical acid-catalyzed thiadiazole synthesis.
Caption: Logical relationship between reaction conditions and product formation.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. nanobioletters.com [nanobioletters.com]
Technical Support Center: Catalyst Selection for Efficient Sulfonamide Bond Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the catalytic synthesis of sulfonamides. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most common catalytic methods for forming sulfonamide bonds?
A1: The most prevalent methods for synthesizing sulfonamides involve the reaction of sulfonyl chlorides with primary or secondary amines, often catalyzed by a base.[1][2] For more complex molecules, transition metal-catalyzed cross-coupling reactions are frequently employed.[3] Key catalytic systems include palladium, copper, and nickel-based catalysts.[4][5] Palladium catalysts are widely used for C-N cross-coupling, while copper catalysts are effective for the N-arylation of sulfonamides.[4][6] Nickel catalysts have gained prominence as a cost-effective alternative.[4] More recent methodologies also include rhodium and iridium catalysts for C-H activation approaches.[7]
Q2: How do I select the appropriate catalyst for my specific sulfonamide synthesis?
A2: Catalyst selection depends on several factors, including the nature of your starting materials (e.g., aryl halides, boronic acids), the desired bond formation (C-N cross-coupling, C-H activation), and the functional groups present in your substrates.[7] For C-N cross-coupling reactions, palladium and copper catalysts are excellent choices.[4] If you are working with (hetero)aryl chlorides, a nickel catalyst might be more cost-effective.[4] For reactions involving C-H activation to form the sulfonamide bond, rhodium and iridium catalysts are often employed.[7]
Q3: What are the typical reaction conditions for a palladium-catalyzed sulfonamide synthesis?
A3: A typical palladium-catalyzed sulfonamide synthesis involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and an aprotic solvent (e.g., toluene, dioxane).[5] Reactions are typically run under an inert atmosphere (nitrogen or argon) at elevated temperatures.[7] The choice of ligand and base is crucial and often needs to be optimized for a specific substrate combination.[5]
Q4: When should I consider using a copper catalyst instead of palladium?
A4: Copper catalysts can be a more economical alternative to palladium and are particularly effective for the N-arylation of sulfonamides with aryl boronic acids.[8] Some copper-catalyzed reactions can even be performed in water, offering a greener alternative to organic solvents.[8] However, these reactions may require higher temperatures compared to some palladium-catalyzed systems.[5]
Q5: What are common side reactions in sulfonamide synthesis and how can they be minimized?
A5: A common side reaction is the hydrolysis of the sulfonyl chloride starting material, which forms the corresponding sulfonic acid and cannot react with the amine.[3] This can be minimized by using anhydrous solvents and performing the reaction under an inert atmosphere.[3] At elevated temperatures, dimerization or polymerization of starting materials can occur.[3] Slow addition of the sulfonyl chloride at a lower temperature can help control these side reactions.[3]
Troubleshooting Guides
Problem: Low or no yield of the desired sulfonamide product.
| Potential Cause | Troubleshooting Step |
| Inactive or Inappropriate Catalyst | - Verify Catalyst Activity: Ensure your catalyst has not degraded. For solid catalysts, ensure they have been stored under the correct conditions. For air-sensitive catalysts, use proper inert atmosphere techniques.[7] - Screen Different Catalysts: If one catalyst family (e.g., palladium) is not effective, consider switching to another (e.g., copper or nickel), especially if dealing with challenging substrates.[4] |
| Suboptimal Reaction Conditions | - Optimize Temperature: Some reactions require high temperatures to overcome activation barriers, while others may benefit from lower temperatures to prevent substrate or product decomposition.[3] Perform small-scale experiments at a range of temperatures to find the optimum. - Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of anhydrous solvents (e.g., toluene, dioxane, DMF, THF).[5] - Base Selection: The strength and type of base are critical. For palladium-catalyzed couplings, bases like Cs₂CO₃ or K₃PO₄ are often effective.[5] Screen a panel of bases to identify the best one for your system. |
| Poor Substrate Reactivity | - Amine Nucleophilicity: Amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions (higher temperature, stronger base).[3] - Steric Hindrance: Sterically hindered amines or sulfonyl chlorides may require specific ligands to facilitate the reaction. For palladium-catalyzed reactions, consider bulky biarylphosphine ligands.[4] |
| Presence of Water | - Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[3] |
Problem: Difficulty in purifying the sulfonamide product.
| Potential Cause | Troubleshooting Step |
| Unreacted Sulfonyl Chloride | - Quenching: After the reaction, quench the excess sulfonyl chloride by adding a small amount of a primary or secondary amine (e.g., piperidine) or a scavenger resin.[6] This converts the reactive sulfonyl chloride into a more easily separable sulfonamide. - Aqueous Workup: Wash the reaction mixture with an aqueous base (e.g., saturated NaHCO₃ solution) to hydrolyze the remaining sulfonyl chloride to its water-soluble sulfonate salt, which can then be removed in the aqueous layer.[6] |
| Co-elution with Product during Chromatography | - Modify the Unreacted Starting Material: If the unreacted sulfonyl chloride co-elutes with your product, use a quenching method to change its polarity before chromatography.[6] - Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve the separation on the column.[6] |
Data Presentation
Table 1: Comparison of Palladium and Copper Catalysts in N-Arylation of Sulfonamides with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 12 | 85-95 | [9] |
| Cu(OAc)₂·H₂O | K₂CO₃ | Water | Reflux | 2-6 | up to 94 | [8] |
| CuCl | None | THF | RT | 12 | ~70 | [10] |
| Pd/C | Na₂CO₃ | Acetone/Water | 80 | 16 | 70-90 | [11] |
Note: Yields are representative and can vary based on specific substrates.
Table 2: Effect of Base and Solvent on the Yield of a Typical Palladium-Catalyzed Sulfonamide Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dioxane | 100 | 18 | 78 | [9] |
| Cs₂CO₃ | Toluene | 110 | 12 | 92 | [9] |
| K₃PO₄ | Dioxane | 100 | 18 | 85 | [9] |
| NaOtBu | Toluene | 100 | 12 | 65 | [9] |
Reaction Conditions: Aryl halide, sulfonamide, Pd catalyst, and ligand under an inert atmosphere. Yields are illustrative.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sulfonamide Synthesis from an Aryl Halide
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the sulfonamide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids
-
Reaction Setup: In a reaction vessel, combine the arylboronic acid (1.0 equiv), the sulfonamide (1.2 equiv), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., water or an organic solvent like DMF).
-
Reaction: Heat the mixture to the desired temperature (often reflux) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling, if the reaction was performed in an organic solvent, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If the reaction was in water, extract directly with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Quenching and Removal of Unreacted Sulfonyl Chloride
-
Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a quenching agent.
-
Aqueous Base: Add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Continue stirring for 30 minutes.
-
Amine Quench: Add a primary or secondary amine (e.g., piperidine, 1.5 equiv) and stir for 30-60 minutes.
-
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separation: Separate the organic and aqueous layers. The sulfonated byproducts will be in the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[6]
Visualizations
Caption: General experimental workflow for catalyzed sulfonamide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycle for Pd-catalyzed sulfonamide formation.
References
- 1. cbijournal.com [cbijournal.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
In Vitro Anticancer Activity of Novel 1,3,4-Thiadiazole Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold, incorporating a sulfonamide moiety, represents a promising class of compounds in the development of novel anticancer agents. Their diverse biological activities are attributed to the unique structural features of the thiadiazole ring, which is a bioisostere of pyrimidine and can readily cross cellular membranes. This guide provides a comparative analysis of the in vitro anticancer activity of recently developed 1,3,4-thiadiazole sulfonamide derivatives, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The in vitro cytotoxic activity of novel 1,3,4-thiadiazole sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series A: Spiro-acenaphthylene-1,3,4-thiadiazole Sulfonamides | Doxorubicin | |||
| Compound 1 | Renal (RXF393) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| Colon (HT29) | 24.3 ± 1.29 | 13.50 ± 0.71 | ||
| Melanoma (LOX IMVI) | 9.55 ± 0.51 | 6.08 ± 0.32 | ||
| Normal Fibroblast (WI 38) | 46.20 ± 2.59 | 18.13 ± 0.93 | ||
| Series B: P-tolyl Sulfonamide-1,3,4-thiadiazole Derivatives | Staurosporine | |||
| Compound 3 | Breast (MCF-7) | Potent (Specific value not provided) | Staurosporine | - |
| Hepatoma (HepG2) | Potent (Specific value not provided) | - | ||
| Colon (HCT116) | Potent (Specific value not provided) | - | ||
| Lung (A549) | Potent (Specific value not provided) | - | ||
| Normal Fibroblast (WI-38) | Lower potency than against cancer cells | - |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. The data presented is a selection from recent literature to illustrate the potential of this class of compounds.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key in vitro assays used to evaluate the anticancer activity of 1,3,4-thiadiazole sulfonamides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Cytotoxicity Assay
Caption: A typical workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the 1,3,4-thiadiazole sulfonamides.
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, p-HER2, Carbonic Anhydrase IX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control to normalize the expression of the target proteins.
Signaling Pathways
Several signaling pathways have been implicated in the anticancer mechanism of 1,3,4-thiadiazole sulfonamides. These compounds often target key proteins involved in cell proliferation, survival, and pH regulation.
Inhibition of EGFR and HER2 Signaling
Some 1,3,4-thiadiazole derivatives have been shown to inhibit the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers.[3]
Caption: Inhibition of EGFR and HER2 signaling pathways by 1,3,4-thiadiazole sulfonamides.
Targeting Carbonic Anhydrase IX (CA IX)
Many 1,3,4-thiadiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and invasion.
Caption: Mechanism of action of 1,3,4-thiadiazole sulfonamides via inhibition of Carbonic Anhydrase IX.
By inhibiting CA IX, these compounds disrupt pH homeostasis, leading to intracellular acidification and subsequent apoptosis of cancer cells. This mechanism of action is particularly relevant in the hypoxic microenvironment of solid tumors.[4]
Conclusion
Novel 1,3,4-thiadiazole sulfonamides demonstrate significant potential as anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the EGFR/HER2 and carbonic anhydrase IX pathways. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further development and evaluation of this promising class of compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 1,3,4-thiadiazole sulfonamides as enzyme inhibitors
A Comparative Guide to 1,3,4-Thiadiazole Sulfonamides as Enzyme Inhibitors
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide-containing molecules has yielded a plethora of potent enzyme inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole sulfonamides as inhibitors of various key enzyme families, including carbonic anhydrases, matrix metalloproteinases, and protein kinases. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and General Pharmacophore
The general structure of the 1,3,4-thiadiazole sulfonamides discussed herein consists of a central 1,3,4-thiadiazole ring, a sulfonamide moiety (-SO₂NH₂) which often acts as a zinc-binding group (ZBG) in metalloenzymes, and various substituents at the C2 and C5 positions of the thiadiazole ring.[3][4] Modifications at these positions significantly influence the inhibitory potency and selectivity against different enzymes.
Carbonic Anhydrase Inhibition
1,3,4-Thiadiazole sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][3][5] The sulfonamide group is crucial for activity, coordinating to the zinc ion in the active site.[4] Acetazolamide, a well-known diuretic and anti-glaucoma drug, features this scaffold.[1][6]
Structure-Activity Relationship Highlights:
-
Sulfonamide Moiety: Essential for zinc binding and potent inhibition.[4]
-
Substituents on the Thiadiazole Ring: The "tail" approach, involving modifications of substituents on the thiadiazole ring, has been extensively used to modulate the inhibitory profile and selectivity for different CA isoforms.[3][5]
-
5-Amino Group: The presence of a 5-amino group on the thiadiazole ring can be a key feature for potent CA inhibition.[5][6]
-
Aromatic/Heterocyclic Extensions: Adding aromatic or heterocyclic rings can lead to interactions with hydrophobic pockets in the enzyme's active site, enhancing inhibitory power.[4]
Quantitative Comparison of Carbonic Anhydrase Inhibitors
| Compound/Derivative | Target Isoform(s) | Inhibition Data (Kᵢ or IC₅₀) | Reference |
| Acetazolamide (AAZ) | hCA I, II | IC₅₀: 3.35 µM (hCA I), 2.75 µM (hCA II) | [7] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | hCA I, II | IC₅₀: 3.35 µM (hCA I), 2.75 µM (hCA II) | [7] |
| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA II | IC₅₀ up to 16.7 nM | [5] |
| 1,3,4-Thiadiazole-2-sulfonamide derivatives | CA II, IV | Kᵢ in the range of 10⁻⁸ - 10⁻⁹ M | [8][9] |
| Pyrazole-substituted amides | hCA I, II | IC₅₀: 0.164 - 1.32 µM (hCA I), 0.08 - 1.3 µM (hCA II) | [7] |
| Honokiol derivatives with 1,3,4-thiadiazole | Various cancer cell lines | IC₅₀: 1.62 - 10.21 µM | [10][11] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity against CAs is the stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Purified human CA isoenzymes (e.g., hCA I and hCA II) are used.[7] Stock solutions of the test compounds are prepared, typically in DMSO.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) is prepared at a specific pH.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Measurement: The catalytic activity is monitored by the change in pH, which is detected by a pH indicator (e.g., p-nitrophenol) using a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of reaction are recorded, and the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.[7]
Logical Relationship of CA Inhibition
Caption: Key structural features influencing carbonic anhydrase inhibition.
Matrix Metalloproteinase Inhibition
5-Amino-2-mercapto-1,3,4-thiadiazole derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes.[12][13]
Structure-Activity Relationship Highlights:
-
Zinc Binding Group: The 1,3,4-thiadiazole moiety can act as a zinc-binding function.[13]
-
Amide Function: The presence of an amide group near the sulfonamide moiety is a prime requirement for better inhibition of several MMPs (MMP-2, -8, -9).[12]
-
Fluorine Atoms: Increasing the number of fluorine atoms on an aromatic ring substituent is suggested to enhance inhibitory activity, likely through hydrogen bond interactions.[12]
-
Branching: Increased branching and the presence of heteroatoms in the molecule can improve the inhibitory potency against MMP-1.[12]
Quantitative Comparison of MMP Inhibitors
| Compound Class | Target Enzyme(s) | Activity Range | Reference |
| Arylsulfonyl(ureido) derivatives of 5-amino-2-mercapto-1,3,4-thiadiazole | MMP-1, -2, -8, -9, ChC | Low micromolar range | [13] |
Experimental Workflow for MMP Inhibitor Screening
Caption: General workflow for the development of MMP inhibitors.
Protein Kinase Inhibition
The 1,3,4-thiadiazole scaffold has also been explored for the development of protein kinase inhibitors, which are crucial targets in cancer therapy.[14]
Structure-Activity Relationship Highlights:
-
Abl Tyrosine Kinase: Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have shown potent inhibition of Abl tyrosine kinase.[15]
-
B-RAFV600E Kinase: Thiazole derivatives (structurally related to thiadiazoles) with a phenyl sulfonyl group have demonstrated significant inhibition of the B-RAFV600E kinase.[16]
-
EGFR and HER-2: Certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against EGFR and HER-2 by inhibiting their phosphorylation.[11]
Quantitative Comparison of Kinase Inhibitors
| Compound Class | Target Kinase | Inhibition Data (IC₅₀) | Reference |
| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl tyrosine kinase | Potent inhibition (specific IC₅₀ not provided in abstract) | [15] |
| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E | IC₅₀: 23.1 ± 1.2 nM (most potent compound) | [16] |
| 1,3,4-Thiadiazole hybrids | EGFR | IC₅₀: 0.08 and 0.30 µM for potent compounds | [11] |
Signaling Pathway Inhibition by Kinase Inhibitors
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Other Enzyme Targets
The versatility of the 1,3,4-thiadiazole sulfonamide scaffold extends to other enzymes as well:
-
Peptide Deformylase (PDF): Introduction of a 1,3,4-thiadiazole moiety into classical peptidomimetic PDF inhibitors has led to compounds with broad-spectrum antibacterial activity.[17]
-
α-Glucosidase: 1,3,4-thiadiazole-based Schiff base analogues have shown promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[18]
Conclusion
The 1,3,4-thiadiazole sulfonamide scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships highlight the critical role of the sulfonamide moiety, particularly for metalloenzymes, and the profound impact of substituents on the thiadiazole ring in determining potency and selectivity. The quantitative data presented across different enzyme classes—carbonic anhydrases, matrix metalloproteinases, and protein kinases—demonstrate the potential of these compounds to yield highly active molecules in the nanomolar to low micromolar range. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, holds significant promise for the development of novel therapeutics.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR analysis of some 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases and bacterial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protease inhibitors: synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
The 2,5-disubstituted 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The development of efficient and versatile synthetic methods to access this privileged heterocyclic system is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of prominent synthetic strategies for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles, supported by experimental data and detailed protocols.
Synthetic Strategies: An Overview
Several synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles have been established, each with its own set of advantages and limitations. The most common approaches involve the cyclization of open-chain precursors containing the requisite N-N-C-S-C core structure. Key starting materials often include thiosemicarbazides, carboxylic acids (or their derivatives), and hydrazides.[4][5] Modern methodologies, such as microwave-assisted synthesis and one-pot procedures, have been developed to improve reaction efficiency, reduce reaction times, and enhance product yields.[1][6][7]
This guide will focus on a detailed comparison of three representative methods:
-
Method A: Classical Dehydrative Cyclization of Carboxylic Acids and Thiosemicarbazide.
-
Method B: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent.
-
Method C: Microwave-Assisted Synthesis.
Below is a logical workflow illustrating the general steps involved in the synthesis and characterization of 2,5-disubstituted 1,3,4-thiadiazoles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered considerable attention, with the 1,3,4-thiadiazole scaffold being a particularly promising pharmacophore.[1][2][3] This guide provides a comparative analysis of the biological evaluation of various 1,3,4-thiadiazole derivatives against a range of microbial strains, supported by experimental data from recent studies.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] Its biological activity is often attributed to the strong aromaticity of the ring, which imparts in vivo stability, and its ability to interact with various enzymes and receptors.[2][3][5]
Comparative Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of 1,3,4-thiadiazole derivatives against both bacterial and fungal pathogens. The antimicrobial efficacy is largely dependent on the nature and position of substituents on the thiadiazole ring.
Antibacterial Activity
1,3,4-thiadiazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for evaluating antibacterial potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives against Bacterial Strains
| Derivative Class | Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound | MIC (µg/mL) of Ref. | Source |
| Bacillus subtilis | Escherichia coli | |||||
| 2-Amino-1,3,4-thiadiazole | Compound 37 | 1000 | >1000 | Ciprofloxacin | 25 | [1] |
| Compound 38 | 1000 | 1000 | Ciprofloxacin | 25 | [1] | |
| Gallic acid amides | Compound 21b | - | Vibrio harveyi: 31.3 | - | - | [1] |
| Tetranorlabdane | Compound 14a | Bacillus polymyxa: 2.5 | Pseudomonas aeruginosa: >100 | - | - | [1] |
| Biphenyl imidazo[2,1-b][1][7][8]thiadiazoles | Various | Moderate to good activity | Moderate to good activity | Ampicillin | - | [5] |
| 2,5-Disubstituted 1,3,4-thiadiazoles | Compound 26 | Good activity against S. pneumoniae, B. subtilis, S. aureus | Good activity against P. aeruginosa, E. coli, K. pneumoniae (MICs: 8-31.25) | Ciprofloxacin | - | [9] |
| Nitrophenoxymethyl-1,3,4-thiadiazoles | Compound 16 | Comparable to Chloramphenicol and Ampicillin against S. aureus | - | Chloramphenicol, Ampicillin | - | [9] |
Note: A lower MIC value indicates greater antimicrobial activity.
Antifungal Activity
Several 1,3,4-thiadiazole derivatives have also exhibited significant antifungal properties against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives against Fungal Strains
| Derivative Class | Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. | Source |
| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Various | Aspergillus niger, Candida albicans | - | Fluconazole | - | [9] |
| Oxygenated phenyl-1,3,4-thiadiazoles | Compound 8d & 8e | Aspergillus niger, Candida albicans | 32-42 | Fluconazole | 24-26 | [9][10] |
| Triazole-Thiadiazole Hybrids | Compound 3f | Fungal strain | 4 | Fluconazole | - | [11] |
| Compound 3g | Fungal strain | 8 | Fluconazole | - | [11] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antimicrobial activity. The following are detailed protocols for common assays used in the assessment of 1,3,4-thiadiazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
The suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compounds (1,3,4-thiadiazole derivatives) are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Agar Diffusion Method (Disk Diffusion or Well Diffusion)
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates and Inoculum:
-
A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
-
Application of Test Compounds:
-
For the disk diffusion method, sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
For the well diffusion method, wells are punched into the agar, and a specific volume of the test compound solution is added to each well.
-
-
Incubation:
-
The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
-
Measurement of Zone of Inhibition:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing the Research Process
To better understand the workflow involved in the biological evaluation of these compounds, the following diagram illustrates the key steps.
Caption: Experimental workflow for the biological evaluation of 1,3,4-thiadiazole derivatives.
Potential Mechanisms of Action
While the exact mechanisms of action for many 1,3,4-thiadiazole derivatives are still under investigation, some studies suggest potential targets. For instance, certain derivatives have been shown to interfere with microbial DNA synthesis or inhibit essential enzymes.[5][11] Molecular docking studies have also been employed to predict the binding interactions of these compounds with microbial proteins, such as sterol 14-demethylase in fungi.[11]
The following diagram illustrates a generalized pathway of antimicrobial action.
Caption: Generalized potential mechanisms of antimicrobial action for 1,3,4-thiadiazole derivatives.
Conclusion
1,3,4-thiadiazole derivatives represent a versatile and promising class of compounds in the development of new antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed a wide range of derivatives with potent activity against various bacterial and fungal strains. The structure-activity relationship studies indicate that the antimicrobial potency can be fine-tuned by modifying the substituents on the thiadiazole ring.[7] Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinically useful therapeutics.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 1,3,4-Thiadiazole Derivatives as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Thiadiazole Sulfonamides and Standard Antibiotics
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, thiadiazole sulfonamides have emerged as a promising class of compounds. This guide provides a comparative analysis of the antibacterial activity of various thiadiazole sulfonamide derivatives against standard antibiotics, supported by experimental data from several key studies. The data is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development in this area.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of thiadiazole sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative thiadiazole sulfonamides against common Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis |
| Thiadiazole Sulfonamides | |||
| Benzenesulfonamide-Thiadiazole Hybrid 3d | 5-11 µM | - | - |
| Benzenesulfonamide-Thiadiazole Hybrid 4d | 5-11 µM | - | - |
| 2-(furoyl amino)-5-(substituted aryl)-1,3,4-thiadiazole | Significant Activity | - | Significant Activity |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Moderate Activity | Moderate Activity | - |
| Standard Antibiotics | |||
| Amoxicillin | Reference | - | - |
| Ciprofloxacin | Reference | Reference | Reference |
| Ofloxacin | - | - | Mild to Moderate Activity |
Note: Direct numerical comparisons from a single study are limited. Data is synthesized from multiple sources indicating general activity levels.[1][2]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Thiadiazole Sulfonamides | |||
| Benzenesulfonamide-Thiadiazole Hybrid 3d | 5-11 µM | - | - |
| Benzenesulfonamide-Thiadiazole Hybrid 4d | 5-11 µM | - | - |
| 2-(furoyl amino)-5-(substituted aryl)-1,3,4-thiadiazole | Significant Activity | - | - |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Moderate Activity | Moderate Activity | - |
| Standard Antibiotics | |||
| Amoxicillin | Reference | - | - |
| Ciprofloxacin | Reference | Reference | Reference |
| Ofloxacin | Mild to Moderate Activity | Mild to Moderate Activity | - |
Note: Direct numerical comparisons from a single study are limited. Data is synthesized from multiple sources indicating general activity levels.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antibacterial activity of thiadiazole sulfonamides.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.[4]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The thiadiazole sulfonamides and standard antibiotics are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Agar Well Diffusion Method
This method is used for the preliminary screening of antibacterial activity.[5]
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (thiadiazole sulfonamides and standard antibiotics) at a known concentration is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action and Signaling Pathway
The antibacterial action of thiadiazole sulfonamides is believed to be a synergistic effect of the sulfonamide and thiadiazole moieties. The sulfonamide component acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and bacterial growth. By blocking this pathway, sulfonamides inhibit bacterial proliferation.
The thiadiazole ring is a versatile pharmacophore known to exhibit a broad spectrum of biological activities.[2] While its precise antibacterial mechanism can vary depending on the specific derivative, it is thought to contribute to the overall efficacy of the molecule.
Below is a diagram illustrating the established mechanism of action for the sulfonamide component.
Caption: Sulfonamide's competitive inhibition of DHPS.
Experimental Workflow for Antibacterial Susceptibility Testing
The general workflow for evaluating the antibacterial activity of novel compounds like thiadiazole sulfonamides is a multi-step process.
Caption: General workflow for antibacterial testing.
References
- 1. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjid.com.ro [rjid.com.ro]
A Comparative Guide to Analytical Methods for Purity Assessment of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for determining the purity of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of key analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE), to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the quantitative performance data for HPLC-UV, HPLC-MS/MS, and CZE methods, based on published studies on 1,3,4-thiadiazole derivatives and structurally related compounds. This allows for a direct comparison of their key validation parameters.
| Method | Analyte Type | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | 1,3,4-Thiadiazole derivatives | 0.1 - 10 µg/mL[1] | 0.01 µg/mL[1] | 0.033 µg/mL[1] | < 2% | 98.10–99.91%[2] |
| HPLC-MS/MS | 1,3,4-Thiadiazole derivatives | 100 - 30,000 pg/mL | 50 pg/mL | 100 pg/mL | Intra- and Inter-day values in accordance with regulatory guidance | 92.7-102.4% |
| CZE-UV | Thioamides (including 1,3,4-thiadiazole) | 1.18 - 94.54 µg/mL | 1.11 µg/mL | Not Reported | Not Reported | Not Reported |
Mandatory Visualization
Below are diagrams illustrating key workflows and decision-making processes in the validation and selection of analytical methods.
Caption: Workflow for the validation of an analytical method.
Caption: Decision guide for selecting an analytical method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for 1,3,4-thiadiazole derivatives and related heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of a wide range of 1,3,4-thiadiazole derivatives.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 80% water with 0.1% acetic acid and 20% acetonitrile.[3]
-
Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify and quantify the main peak and any impurities based on their retention times and peak areas.
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH Q2(R1) guidelines.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed GC-MS method is suitable for volatile and thermally stable 1,3,4-thiadiazole derivatives.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for heterocyclic compound analysis (e.g., a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane column, 60 m x 0.32 mm, 1.8 µm film thickness).
-
-
Reagents:
-
Helium (carrier gas, high purity)
-
Dichloromethane or other suitable solvent (GC grade)
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 120 °C held for 5 minutes, then ramped to 250 °C at a rate of 5 °C/min and held for 6 minutes.
-
Carrier gas flow rate: 1.5 mL/min.
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mass range: m/z 50-500
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library and their retention times.
-
-
Validation Parameters:
-
The method should be validated for specificity, linearity, LOD, LOQ, precision, and accuracy.
-
Capillary Zone Electrophoresis (CZE)
CZE is a high-resolution separation technique that can be an alternative to HPLC for the analysis of charged 1,3,4-thiadiazole derivatives.
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused silica capillary (e.g., 50 cm effective length, 75 µm internal diameter)
-
-
Reagents:
-
Ammonium acetate
-
Methanol
-
Deionized water
-
-
Electrolyte (Background Electrolyte - BGE) Preparation:
-
Prepare a 20 mM ammonium acetate buffer and adjust the pH to 3.0 with acetic acid. Add 20% methanol to the buffer.[4]
-
-
Capillary Conditioning:
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.
-
-
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: 254 nm
-
-
Sample Preparation:
-
Dissolve the sample in the BGE to a suitable concentration.
-
-
Analysis:
-
Inject the sample and apply the voltage.
-
Identify and quantify the components based on their migration times and peak areas.
-
-
Validation Parameters:
-
The method should be validated for parameters such as linearity, precision, accuracy, and LOD/LOQ.
-
Conclusion
The choice of the most appropriate analytical method for the purity assessment of 1,3,4-thiadiazole derivatives depends on the specific properties of the analyte, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and widely accessible technique suitable for routine quality control. HPLC-MS offers superior sensitivity and specificity, making it ideal for trace impurity analysis and structural elucidation. CZE provides an alternative high-resolution separation mechanism, particularly for charged analytes. For volatile and thermally stable derivatives, GC-MS is a powerful tool for separation and identification. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs, ensuring the development of high-quality and safe pharmaceutical products.
References
Efficacy of 1,3,4-Thiadiazole Sulfonamides in Animal Models of Disease: A Comparative Guide
The 1,3,4-thiadiazole scaffold, particularly when functionalized with a sulfonamide group, has emerged as a versatile pharmacophore in medicinal chemistry. Derivatives incorporating this moiety have demonstrated significant efficacy in a variety of animal models, exhibiting a broad spectrum of biological activities including anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a comparative overview of the performance of 1,3,4-thiadiazole sulfonamides in preclinical studies, supported by experimental data and detailed methodologies.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of 1,3,4-thiadiazole sulfonamides. The primary mechanism of action is often attributed to the inhibition of carbonic anhydrase (CA) enzymes in the brain.[3] Preclinical evaluations commonly employ the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models in rodents.
Experimental Protocols
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Albino mice (25-30 g) or Wistar rats (100-150 g).
-
Procedure: A supra-maximal electrical stimulus (typically 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase is considered the endpoint for protection.
-
Treatment: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses, typically 30-60 minutes before the electrical stimulus. A standard anticonvulsant drug, such as phenytoin or carbamazepine, is used as a positive control.[4]
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen for compounds effective against myoclonic and absence seizures.
-
Animals: Albino mice (20-25 g).
-
Procedure: A convulsant dose of PTZ (typically 60-80 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Endpoint: The absence of clonic seizures for at least 5 minutes is considered the endpoint for protection.
-
Treatment: Test compounds are administered 30-60 minutes prior to PTZ injection. Diazepam is commonly used as a positive control.
Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and potential neurological deficits induced by the test compounds.
-
Animals: Mice.
-
Procedure: Mice are placed on a rotating rod (typically 1-inch diameter, rotating at 5-10 rpm). The ability of the animal to remain on the rod for a predetermined time (e.g., 1-3 minutes) is observed.
-
Endpoint: Neurological toxicity is indicated if the animal falls off the rod three times within the observation period.
Comparative Efficacy Data
| Compound/Derivative | Animal Model | Test | Dose (mg/kg) | Efficacy (% Protection) | Reference Drug |
| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Mice | MES | 30 | 100% | Phenytoin Sodium |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | MES | 20 | 75% | Not Specified |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | PTZ | 20 | 83% | Not Specified |
| 5-amino-2-sulfonamide thiadiazole salts | Not Specified | Not Specified | 90 | 72-79% | Not Specified |
| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Albino Mice | MES | 20 | Good Activity | Phenytoin Sodium |
| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide | Albino Mice | MES | 20 | Good Activity | Phenytoin Sodium |
Note: "Good Activity" was reported in the study without specific quantitative values.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening of 1,3,4-thiadiazole sulfonamides.
Anti-inflammatory and Analgesic Activity
Certain 1,3,4-thiadiazole derivatives have demonstrated notable anti-inflammatory and analgesic properties in animal models.[5]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema: This is a widely used model for evaluating acute inflammation.
-
Animals: Wistar rats.
-
Procedure: A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the rat's hind paw to induce edema.
-
Endpoint: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage inhibition of edema is calculated.
-
Treatment: Test compounds are administered orally 1 hour before carrageenan injection. Indomethacin is often used as a standard anti-inflammatory drug.[5]
Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic activity.
-
Animals: Mice.
-
Procedure: An intraperitoneal injection of 0.6% acetic acid (10 mL/kg) is administered to induce abdominal constrictions (writhing).
-
Endpoint: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Treatment: Test compounds are administered 30 minutes before the acetic acid injection. The percentage reduction in the number of writhes compared to the control group is calculated.[5]
Comparative Efficacy Data
| Compound Series | Animal Model | Test | Efficacy | Reference Drug |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Mice | Acetic Acid Writhing | Good antalgic action | Indomethacin |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Rats | Carrageenan Paw Edema | Fair anti-inflammatory activity | Indomethacin |
Note: The studies reported qualitative assessments ("good" and "fair") of activity.[5]
Neuroprotective Effects
The neuroprotective potential of 1,3,4-thiadiazole derivatives has also been explored, particularly in the context of chemotherapy-induced neurotoxicity and excitotoxicity.[6][7]
Experimental Protocols
In Vitro Neuroprotection Assays:
-
Cell Cultures: Primary mouse neurons, rat astrocytes, and rat oligodendrocytes.[6]
-
Neurotoxicity Models:
-
Endpoint: Cell viability is assessed using methods such as the MTT assay (measuring metabolic activity) and the LDH assay (measuring lactate dehydrogenase release, an indicator of cell damage).[6] Apoptosis can be evaluated using nuclear staining with Hoechst 33342.[6]
-
Treatment: Cells are co-incubated with the neurotoxic agent and the test compound (e.g., 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, 4BrABT).[6]
Comparative Efficacy Data
| Compound | Cell Model | Neurotoxic Insult | Outcome |
| 4BrABT | Mouse Neurons | Glutamate (500 µM) | Significant amelioration of neurotoxicity |
| 4BrABT | Mouse Neurons | Serum Deprivation | Significant amelioration of neurotoxicity |
| 4BrABT | Rat Astrocytes & Oligodendrocytes | Cisplatin | Protective action shown |
Mechanism of Action: Carbonic Anhydrase Inhibition
A key mechanism underlying the diverse pharmacological activities of 1,3,4-thiadiazole sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[3] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Different CA isozymes are expressed in various tissues and are involved in numerous physiological and pathological processes.
References
- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arjonline.org [arjonline.org]
- 5. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3,4-Thiadiazole-2-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1,3,4-Thiadiazole-2-sulfonyl chloride as a reactive, corrosive, and moisture-sensitive chemical. Proper disposal requires careful handling, appropriate personal protective equipment, and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Profile
This compound is a chemical that presents multiple hazards. Safety Data Sheets (SDS) from suppliers such as Matrix Scientific and Biosynth indicate that this compound is a skin and eye irritant and may cause respiratory irritation. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Upon combustion, it can emit toxic fumes, including carbon monoxide, carbon oxides, nitrogen oxides, and sulfur oxides.[1] As with all sulfonyl chlorides, it is expected to be reactive towards nucleophiles, including water.
| Hazard Classification | Precautionary Actions |
| Skin Irritant | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact. |
| Eye Irritant | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | Handle exclusively in a well-ventilated chemical fume hood. |
| Reactive | Store away from moisture, strong acids, strong bases, and oxidizing agents. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. The following procedures outline the necessary steps for preparing this chemical for disposal.
Waste Identification and Segregation
-
Small Quantities (e.g., residual amounts in containers): For trace amounts, a neutralization step can be considered by trained personnel in a controlled environment. However, due to the potential for the thiadiazole ring to decompose under basic conditions, it is recommended to manage even small residual amounts as hazardous waste.
-
Bulk Quantities: Any significant quantity of this compound must be disposed of as hazardous waste without attempting neutralization.
Waste Packaging and Labeling
-
Container Selection: Use the original container if it is in good condition and can be securely sealed. If transferring is necessary, use a clean, dry, and compatible container with a tightly sealing lid. Ensure the container is appropriate for storing corrosive and reactive materials.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "362521-36-6"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., corrosive, irritant)
-
The date of accumulation.
-
Storage of Chemical Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly water, acids, bases, and oxidizing agents.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet and an accurate description of the waste.
Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the chemical fume hood is operational to manage any vapors.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the material. Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as solid hazardous waste.
-
Reporting: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of the size.
Experimental Workflow and Diagrams
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the importance of treating the chemical as hazardous waste and engaging professional disposal services.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
